[3-(3-Phenylpropoxy)phenyl]amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-phenylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13;/h1-4,6-7,9-10,12H,5,8,11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKNBDKNGSFCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586414 | |
| Record name | 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17399-25-6 | |
| Record name | Benzenamine, 3-(3-phenylpropoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17399-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 211700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017399256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17399-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[3-(3-Phenylpropoxy)phenyl]amine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound. As a member of the aryloxyalkylamine class, this compound represents a valuable building block for drug discovery and materials science. Due to the limited availability of specific experimental data for this particular meta-isomer, this document synthesizes information from closely related analogs, patent literature on the synthesis of similar structures, and fundamental chemical principles. The intended audience includes researchers, medicinal chemists, and process development scientists who require a deep understanding of this molecule's characteristics for its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is an aromatic amine and an ether. The primary amine group confers basicity, allowing for the formation of a stable, crystalline hydrochloride salt which typically improves handling and solubility in aqueous media compared to the free base. The lipophilic 3-phenylpropoxy tail significantly influences its solubility and potential interactions with biological targets.
Chemical Structure
The structure consists of an aniline ring substituted at the meta-position with a 3-phenylpropoxy ether linkage.
Caption: Structure of this compound.
Chemical Identifiers and Properties
While a specific CAS number for the meta-isomer hydrochloride was not found in the search results, data for the free base and related isomers are available. The properties below are estimated based on its structure and data from its ortho- and para-isomers.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₈ClNO | Calculated from structure |
| Molecular Weight | 263.77 g/mol | Calculated from formula[1] |
| IUPAC Name | 3-(3-Phenylpropoxy)aniline hydrochloride | Based on structure |
| CAS Number | Not available | Data for the ortho-isomer is 108715-56-6[1] |
| Physical Form | Expected to be a solid (crystalline powder) | Based on related hydrochloride salts[1] |
| Solubility | Expected to be soluble in methanol and water, slightly soluble in ethanol | Based on general properties of similar salts[2] |
| Storage Temperature | Room Temperature | Recommended for analogous compounds[1] |
Synthesis and Purification
The synthesis of this compound can be logically achieved via a two-step process: Williamson ether synthesis to form the C-O bond, followed by conversion to the hydrochloride salt. This approach is well-documented for analogous aryloxy phenylpropylamines.[3][4]
Synthetic Workflow
The overall process involves the reaction of a substituted phenol with an alkyl halide, followed by purification and salt formation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar compounds.[3][5]
Step 1: Synthesis of 3-(3-Phenylpropoxy)aniline (Free Base)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF).
-
Rationale: A polar aprotic solvent like DMF is used to dissolve the reactants. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the aniline amine, forming the reactive phenoxide. A nitrogen atmosphere prevents oxidation of the electron-rich aminophenol.
-
-
Addition of Alkyl Halide: Add (3-bromopropyl)benzene (1.1 eq.) to the mixture dropwise at room temperature.
-
Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the starting phenol. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Rationale: The aqueous workup removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure free base, 3-(3-Phenylpropoxy)aniline.
Step 2: Preparation of this compound
-
Dissolution: Dissolve the purified 3-(3-Phenylpropoxy)aniline free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (typically 2 M) or saturate the solution with gaseous HCl while stirring.[3] A precipitate will form.
-
Rationale: The basic amine group is protonated by HCl, forming the insoluble hydrochloride salt which precipitates from the nonpolar solvent.
-
-
Isolation: Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield the final product, this compound.
-
Validation: The final product's identity should be confirmed by NMR spectroscopy and mass spectrometry, and its purity should be assessed by HPLC.
Spectroscopic and Analytical Characterization
No specific spectra for this compound are available. However, the expected spectroscopic data can be predicted based on its molecular structure.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Complex multiplets between ~6.5-7.5 ppm. Protons on the aniline ring will appear more upfield than those on the terminal phenyl ring due to the electron-donating effect of the amine and ether groups. - Propoxy Chain: Three distinct signals, likely triplets or multiplets, between ~2.0-4.0 ppm corresponding to the three methylene (-CH₂-) groups. The -OCH₂- protons will be the most downfield. - Amine Protons (NH₃⁺): A broad singlet, typically downfield. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). The carbon attached to the oxygen (C-O) will be significantly downfield. - Aliphatic Carbons: Three signals in the aliphatic region (~20-70 ppm) for the propoxy chain carbons. |
| IR Spectroscopy | - N-H Stretch: Broad absorption around 3200-3400 cm⁻¹ for the amine salt. - C-O Stretch: Strong absorption around 1200-1250 cm⁻¹ (aryl ether). - Aromatic C-H Stretch: Above 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum (ESI+) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 228.3. |
Chemical Reactivity and Stability
-
Stability: The hydrochloride salt is generally stable under normal laboratory conditions.[6] It should be protected from strong bases, which will convert it back to the free base, and strong oxidizing agents.
-
Reactivity of the Aniline Moiety: The primary aromatic amine can undergo standard reactions such as diazotization, acylation, and alkylation, making it a versatile intermediate for further chemical modification.
-
Ether Linkage: The ether bond is chemically robust and generally unreactive under standard conditions, but it can be cleaved by strong acids like HBr or HI at high temperatures.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the hazards associated with the aniline functional group. Aromatic amines can be toxic and may cause skin irritation or sensitization.[6][7][8]
| Hazard Category | Precautionary Statement |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[6][8] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6][9] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing.[6][8] |
| First Aid (Ingestion) | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |
Applications in Research and Development
The aryloxyalkylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound serves as a valuable intermediate for synthesizing more complex molecules.
-
Drug Discovery: It can be used as a starting material for the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes. The primary amine provides a convenient handle for library synthesis.
-
Analog Synthesis: It is an ideal precursor for creating analogs of known bioactive molecules like Atomoxetine or Duloxetine, where the position of the aryloxy group can be systematically varied (ortho, meta, para) to probe structure-activity relationships (SAR).
-
Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers. This molecule could be explored for the development of functionalized polymers with specific optical or electronic properties.
References
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PubChem. [(3Z)-3-[(3-phenylpropoxy)imino]-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride]. National Center for Biotechnology Information. Available from: [Link]
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LookChem. N-Methyl-3-phenylpropylamine hydrochloride. Available from: [Link]
- Google Patents. (US4018895A) Aryloxyphenylpropylamines in treating depression.
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ChemSrc. (2024-07-15). [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. Available from: [Link]
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PubChem. 3-Phenylpropylamine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Route map for the synthesis of aniline. Available from: [Link]
- Google Patents. (CN102180800A) Synthesis method of aniline compound.
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European Patent Office. (EP2060559) Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Available from: [Link]
- Google Patents. (KR800001009B1) Process for the preparation of aryloxy phenyl-propylamines.
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PubMed. (2020-08-05). A photochemical dehydrogenative strategy for aniline synthesis. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (CN103435575A) The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
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PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). National Center for Biotechnology Information. Available from: [Link]
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YouTube. (2019-12-28). Simple Aniline Synthesis from Vitamin B10. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(3-Phenylpropoxy)phenyl]amine hydrochloride is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a flexible phenylpropoxy side chain attached to an aniline core, makes it a key intermediate for the synthesis of a variety of pharmacologically active molecules. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization data. The presented methodology is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success in a research and development setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. This strategy begins with the etherification of 3-nitrophenol, followed by the reduction of the nitro group to the corresponding amine, and concludes with the formation of the hydrochloride salt.
Diagram of the Overall Synthetic Pathway:
Caption: Overall synthetic route to this compound.
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high-yielding and generally robust nature of the individual reactions.
Part 1: Williamson Ether Synthesis of 1-Nitro-3-(3-phenylpropoxy)benzene
The first step involves the formation of an ether linkage between 3-nitrophenol and a suitable 3-phenylpropyl electrophile. The Williamson ether synthesis is a classic and reliable method for this transformation.[1][2] It proceeds via an SN2 reaction between a phenoxide ion and an alkyl halide.[3][4] The acidity of the phenolic proton of 3-nitrophenol (pKa ≈ 8.4) allows for easy deprotonation with a moderately strong base to form the nucleophilic phenoxide.
Reaction Mechanism:
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Nitrophenol | 139.11 | 10.0 g | 0.0719 | 1.0 |
| 3-Phenyl-1-bromopropane | 199.08 | 15.8 g | 0.0791 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.9 g | 0.1078 | 1.5 |
| Acetone | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (10.0 g, 0.0719 mol) and acetone (200 mL).
-
Stir the mixture at room temperature until the 3-nitrophenol is completely dissolved.
-
Add potassium carbonate (14.9 g, 0.1078 mol) to the solution.
-
Add 3-phenyl-1-bromopropane (15.8 g, 0.0791 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-nitro-3-(3-phenylpropoxy)benzene as a pale yellow oil.
Predicted Spectroscopic Data for 1-Nitro-3-(3-phenylpropoxy)benzene:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.10 (m, 1H), 7.80-7.70 (m, 1H), 7.50-7.40 (t, J=8.0 Hz, 1H), 7.35-7.20 (m, 5H), 7.15-7.05 (m, 1H), 4.10 (t, J=6.4 Hz, 2H), 2.85 (t, J=7.6 Hz, 2H), 2.20-2.10 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.5, 148.8, 140.8, 129.8, 128.5, 128.4, 126.2, 123.5, 117.0, 111.0, 68.0, 32.0, 31.0.
Part 2: Reduction of 1-Nitro-3-(3-phenylpropoxy)benzene
The second step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a common method, the use of tin(II) chloride (SnCl₂) in the presence of a strong acid is a highly effective and chemoselective alternative, particularly in a laboratory setting.[5][6] This method is tolerant of many other functional groups.[7]
Reaction Scheme:
Caption: Reduction of the nitro intermediate to the target amine.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Nitro-3-(3-phenylpropoxy)benzene | 257.29 | 10.0 g | 0.0389 | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 35.0 g | 0.155 | 4.0 |
| Ethanol (95%) | - | 150 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-nitro-3-(3-phenylpropoxy)benzene (10.0 g, 0.0389 mol) in ethanol (150 mL).
-
To this solution, add tin(II) chloride dihydrate (35.0 g, 0.155 mol).
-
Carefully add concentrated hydrochloric acid (~20 mL) dropwise with stirring. The reaction is exothermic.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL).
-
Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is > 10. This will dissolve the tin salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield [3-(3-Phenylpropoxy)phenyl]amine as a crude oil, which can be used in the next step without further purification.
Predicted Spectroscopic Data for [3-(3-Phenylpropoxy)phenyl]amine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H), 7.05 (t, J=7.8 Hz, 1H), 6.50-6.40 (m, 2H), 6.30 (t, J=2.2 Hz, 1H), 3.95 (t, J=6.4 Hz, 2H), 3.60 (br s, 2H, NH₂), 2.80 (t, J=7.6 Hz, 2H), 2.10-2.00 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 147.0, 141.5, 129.5, 128.4, 128.3, 125.9, 107.0, 105.0, 101.0, 67.0, 32.2, 31.2.
Part 3: Formation of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.
Experimental Protocol:
Materials:
| Reagent | Quantity |
| Crude [3-(3-Phenylpropoxy)phenyl]amine | From previous step |
| Diethyl Ether | 200 mL |
| Hydrochloric Acid (in diethyl ether or as gas) | As needed |
Procedure:
-
Dissolve the crude [3-(3-Phenylpropoxy)phenyl]amine in diethyl ether (200 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 30 mL).
-
Dry the solid under vacuum to afford this compound as a white to off-white solid.
Characterization Data for this compound:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
IR (KBr, cm⁻¹): Expected peaks around 3200-2800 (N-H⁺ stretch), 3030 (aromatic C-H stretch), 2930, 2860 (aliphatic C-H stretch), 1600, 1490 (aromatic C=C stretch), 1250 (C-O stretch).
Safety and Hazard Information
It is imperative to conduct a thorough safety assessment before commencing any chemical synthesis. The primary hazards associated with the key reagents in this synthesis are outlined below. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
| Chemical | Key Hazards |
| 3-Nitrophenol | Toxic if swallowed, causes serious eye irritation.[1][2][6][8][9] |
| 3-Phenyl-1-bromopropane | Causes skin and serious eye irritation, may cause respiratory irritation.[10][11] |
| Tin(II) Chloride | Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[5][7][12][13] |
General Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide provides a detailed and practical methodology for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic endeavors. The rationale behind the choice of reactions and the detailed experimental protocols are intended to empower the user with a thorough understanding of the synthesis, facilitating successful and reproducible outcomes.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
LPS.org. (2025, March 3). Safety Data Sheet (SDS) Tin(II) Chloride Solution. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET Tin(II) chloride. Retrieved from [Link]
-
Trace Sciences International. (n.d.). Sn Tin (Chloride) - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is the hydrochloride salt of the parent amine, 3-(3-Phenylpropoxy)aniline.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(3-Phenylpropoxy)aniline hydrochloride |
| Synonyms | This compound, 3-(3-Phenylpropoxy)benzenamine hydrochloride |
| CAS Number | 17399-25-6 |
| Molecular Formula | C₁₅H₁₈ClNO |
| Molecular Weight | 263.76 g/mol |
Synthesis and Purification
The synthesis of 3-(3-Phenylpropoxy)aniline typically involves a Williamson ether synthesis followed by the reduction of a nitro group. The final step is the formation of the hydrochloride salt.
Synthesis of the Parent Aniline: 3-(3-Phenylpropoxy)aniline
A plausible and commonly employed synthetic route is outlined below. This two-step process begins with the etherification of a suitably protected nitrophenol, followed by the reduction of the nitro group to the desired amine.
Workflow for the Synthesis of 3-(3-Phenylpropoxy)aniline
Caption: General synthetic scheme for 3-(3-Phenylpropoxy)aniline.
Experimental Protocol: Synthesis of 3-(3-Phenylpropoxy)aniline
-
Step 1: Synthesis of 1-Nitro-3-(3-phenylpropoxy)benzene
-
To a solution of 3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-phenylpropane (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-nitro-3-(3-phenylpropoxy)benzene.
-
-
Step 2: Synthesis of 3-(3-Phenylpropoxy)aniline
-
Dissolve the 1-nitro-3-(3-phenylpropoxy)benzene (1.0 eq) in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or perform catalytic hydrogenation using palladium on carbon (H₂/Pd-C).
-
If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate solution) if an acid-mediated reduction was used.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-(3-phenylpropoxy)aniline can be purified by column chromatography if necessary.
-
Preparation of 3-(3-Phenylpropoxy)aniline Hydrochloride
The hydrochloride salt is typically prepared to improve the compound's stability and water solubility.
Experimental Protocol: Salt Formation
-
Dissolve the purified 3-(3-phenylpropoxy)aniline in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for 3-(3-phenylpropoxy)aniline.
Table 2: Predicted Spectroscopic Data for 3-(3-Phenylpropoxy)aniline
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons of both phenyl rings, methylene protons of the propoxy chain, and the amine protons. The integration of these signals should match the number of protons in the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the propoxy chain. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the ether linkage (around 1250 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (C₁₅H₁₇NO, 227.30 g/mol ). |
Reactivity and Chemical Properties
The chemical reactivity of 3-(3-phenylpropoxy)aniline is primarily dictated by the aniline moiety.
-
Basicity: The amino group is basic and will readily react with acids to form ammonium salts, as demonstrated in the preparation of the hydrochloride salt.
-
N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to undergo acylation and alkylation reactions.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aniline ring.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid, which can then undergo various Sandmeyer-type reactions.
Applications in Research and Drug Development
Aniline and its derivatives are prevalent scaffolds in medicinal chemistry due to their ability to serve as versatile building blocks for the synthesis of a wide range of biologically active compounds.[1][2] The aniline motif is present in numerous approved drugs and clinical candidates.
The incorporation of a phenylpropoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This group can influence lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.[3] Furthermore, the phenylpropoxy tail can engage in hydrophobic or van der Waals interactions within the binding pocket of a biological target.
While specific biological activities for 3-(3-phenylpropoxy)aniline hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in several therapeutic areas. For instance, aniline derivatives have been explored for their potential as:
Researchers can utilize 3-(3-phenylpropoxy)aniline hydrochloride as a starting material or a key intermediate to synthesize novel compounds with potential therapeutic value. The functional groups present allow for a variety of chemical modifications to explore structure-activity relationships (SAR).
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3-(3-phenylpropoxy)aniline hydrochloride. While specific toxicity data for this compound is limited, information for the parent compound, aniline hydrochloride, provides a basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a chemical compound with a structural framework that holds potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route with experimental considerations, expected characterization data, and a discussion of its potential applications. As with any novel compound, further research is necessary to fully elucidate its properties and potential uses.
References
-
Organic Syntheses, Coll. Vol. 3, p.74 (1955); Vol. 25, p.4 (1945). [Link]
- Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32.
- Process for the preparation of aniline derivatives.
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Request PDF.
- Aniline, p-(3-phenylpropoxy)-. TargetMol.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed.
- Preparation and synthesizing method of 3-aminoaniline hydrochloride.
- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
- 4-(3-phenylpropoxy)aniline hydrochloride uses. Sigma-Aldrich.
- Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)
- Synthesis method of aniline compound.
- The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
- Process for the preparation of aniline derivatives.
- Aniline and Aniline Hydrochloride.
- To Synthesize Aniline L3enzoyl
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Spectroscopic data (NMR, IR, MS) of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Introduction
This compound, with the chemical formula C₁₅H₁₈ClNO and a molecular weight of 263.79 g/mol , is a substituted aniline derivative. As a molecule possessing aromatic, ether, and amine functionalities, its structural confirmation relies on a multi-faceted analytical approach. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating and verifying its molecular architecture.
This guide serves as a comprehensive resource for researchers and scientists, offering a detailed analysis of the expected spectroscopic data for this compound. It moves beyond a simple presentation of data, providing insights into the underlying principles and experimental considerations that justify the interpretation. The protocols and analyses described herein are designed to be self-validating, where the convergence of data from multiple independent techniques provides a high-confidence structural assignment.
Molecular Structure and Spectroscopic Overview
To effectively interpret the spectroscopic data, we must first analyze the compound's structure and identify its key components. The molecule can be deconstructed into several distinct regions, each with characteristic spectroscopic signatures.
Caption: Molecular structure of this compound with atom labeling.
This structure features:
-
A monosubstituted phenyl ring.
-
A disubstituted (meta) aniline ring, protonated at the nitrogen to form an ammonium salt.
-
A propyl ether linkage connecting the two aromatic systems.
These features will give rise to distinct signals in each spectroscopic analysis, which we will explore in detail.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum is interpreted based on chemical shift (δ), integration, and signal multiplicity (splitting pattern).[1][2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable N-H protons, which would be replaced by deuterium in D₂O.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate all signals.
Predicted ¹H NMR Data
| Label (Fig. 1) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-g,k | ~7.30 | d, J ≈ 7.5 Hz | 2H | Protons ortho to the propoxy group on the phenyl ring |
| H-h,j | ~7.25 | t, J ≈ 7.5 Hz | 2H | Protons meta to the propoxy group on the phenyl ring |
| H-i | ~7.18 | t, J ≈ 7.5 Hz | 1H | Proton para to the propoxy group on the phenyl ring |
| H-5 | ~7.15 | t, J ≈ 8.0 Hz | 1H | Aniline ring proton |
| H-2,4,6 | ~6.70 - 6.90 | m | 3H | Aniline ring protons |
| H-c | ~4.00 | t, J ≈ 6.5 Hz | 2H | -O-CH₂ -CH₂-CH₂-Ph |
| H-e | ~2.75 | t, J ≈ 7.5 Hz | 2H | -O-CH₂-CH₂-CH₂ -Ph |
| H-d | ~2.05 | quintet, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂ -CH₂-Ph |
| NH₃⁺ | >9.0 (variable) | br s | 3H | Ammonium protons |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-8.0 ppm): The spectrum will display two distinct sets of aromatic signals.[3][4] The five protons of the monosubstituted phenyl ring (Hg-k) will appear as a complex multiplet between δ 7.15-7.35 ppm. The four protons on the disubstituted aniline ring (H2,4,5,6) will appear slightly more upfield due to the electron-donating character of the ether and amino groups, likely in the δ 6.70-7.15 ppm range.
-
Alkoxy and Alkyl Protons (δ 2.0-4.5 ppm): The methylene protons adjacent to the ether oxygen (Hc) are deshielded and expected to resonate around δ 4.00 ppm as a triplet.[5] The methylene protons adjacent to the phenyl ring (He) will appear as a triplet around δ 2.75 ppm. The central methylene group of the propyl chain (Hd) will be a multiplet (a quintet or triplet of triplets) around δ 2.05 ppm.
-
Ammonium Protons (NH₃⁺): In a non-exchanging solvent like DMSO-d₆, the three protons on the positively charged nitrogen atom will appear as a broad singlet at a significantly downfield chemical shift (often >9 ppm) due to the positive charge and hydrogen bonding.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. In a typical proton-decoupled spectrum, each unique carbon atom gives a single peak, with its chemical shift indicating its electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis, ensuring a sufficient concentration (20-50 mg) for a good signal in a reasonable time.
-
Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) over a range of 0-180 ppm.
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Data
| Label (Fig. 1) | Chemical Shift (δ, ppm) | Assignment |
| C-f | ~141.5 | Phenyl C, substituted |
| C-g,k | ~128.5 | Phenyl CH, ortho |
| C-h,j | ~128.4 | Phenyl CH, meta |
| C-i | ~126.0 | Phenyl CH, para |
| C-1 | ~159.0 | Aniline C, ether-substituted |
| C-3 | ~140.0 | Aniline C, amine-substituted |
| C-5 | ~130.0 | Aniline CH |
| C-2,4,6 | ~105-120 | Aniline CH |
| C-c | ~69.0 | C H₂-O-Ar |
| C-e | ~32.0 | C H₂-Ph |
| C-d | ~31.0 | -CH₂-C H₂-CH₂- |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Region (δ 105-160 ppm): The twelve aromatic carbons will dominate this region.[4] The carbons bearing the ether (C1) and amino (C3) groups will be the most downfield among the aniline signals. The carbon attached to the propyl chain on the phenyl ring (Cf) will also be distinct. The remaining CH carbons of the aromatic rings will appear in the δ 105-130 ppm range.
-
Aliphatic Region (δ 30-70 ppm): The carbon adjacent to the ether oxygen (Cc) is the most deshielded of the aliphatic carbons, expected around δ 69 ppm.[5] The other two propyl carbons (Cd and Ce) will appear further upfield, typically between δ 30-32 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum first, then the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2400 | Strong, Broad | N-H⁺ Stretch (Ammonium Salt) |
| 2960-2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1480 | Medium-Strong | Aromatic C=C Bending |
| 1250-1200 | Strong | Aryl-O Stretch (Asymmetric) |
| 1050-1000 | Strong | Aryl-O Stretch (Symmetric) |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |
Interpretation of the IR Spectrum
-
N-H⁺ Stretch: The most prominent feature for the hydrochloride salt will be a very broad and strong absorption band in the 3000-2400 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt.
-
C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the propyl chain.[4]
-
C-O Ether Stretch: Phenyl alkyl ethers typically show two strong C-O stretching bands.[5] An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.
-
Aromatic Region: Absorptions in the 1600-1450 cm⁻¹ range are due to C=C bond stretching within the aromatic rings. The strong bands in the fingerprint region (900-675 cm⁻¹) arise from C-H out-of-plane bending and can be indicative of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For ESI-MS, the observed species is typically the protonated molecule of the free base.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, operated in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Fragmentation (MS/MS): Select the molecular ion peak (m/z 228.1) as the precursor ion and subject it to Collision-Induced Dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 228.1 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₅H₁₇NO) |
| 227.1 | [M]⁺˙ | Molecular ion (less likely in ESI, more common in EI) |
| 136.1 | [C₉H₁₂O]⁺ | Cleavage of the C-N bond |
| 107.1 | [C₇H₇O]⁺ | Tropylium-like ion from benzylic cleavage and rearrangement |
| 91.1 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
Interpretation of the Mass Spectrum
The primary ion observed in ESI positive mode will be the protonated free base, [C₁₅H₁₇NO + H]⁺, at m/z 228.1. The fragmentation pattern provides structural confirmation.
Caption: Proposed key fragmentation pathways for the protonated molecule.
-
Benzylic Cleavage: A very common fragmentation pathway for compounds containing a phenylpropyl group is the cleavage of the C-C bond beta to the phenyl ring, leading to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91.1.[7][8] This is often a base peak or a very prominent fragment.
-
Ether Bond Cleavage: Cleavage can also occur at the ether linkage or alpha to the amine, generating other diagnostic fragments. For instance, cleavage of the C-N bond could yield a fragment at m/z 136.1.
Conclusion
The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the phenyl, propoxy, and aniline moieties. IR spectroscopy validates the presence of key functional groups, most notably the ammonium salt, the ether linkage, and the aromatic systems. Finally, mass spectrometry confirms the molecular weight of the parent amine and reveals a fragmentation pattern consistent with the proposed structure, particularly the characteristic formation of the tropylium ion. The congruence of these independent analytical techniques provides a definitive and trustworthy confirmation of the compound's identity and purity.
References
-
Thompson, H. W., & Stone, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 226(1164), 36-49. [Link]
-
Al-Mawel, L., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 23(8), 1403–1413. [Link]
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Mukherjee, A. K., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(21), 5307–5313. [Link]
-
Hep Journals. (n.d.). Ethynyl substitution effect on the electronic excitation spectra of aniline. [Link]
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. [Link]
-
ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. [Link]
-
OpenStax. (n.d.). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
University of Calgary. (n.d.). Interpreting NMR spectra. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. [Link]
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- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Investigating the Potential Biological Activity of Phenylpropoxy Aniline Derivatives
Foreword: Charting a Course for Novel Compound Discovery
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is the cornerstone of identifying next-generation therapeutics. Phenylpropoxy aniline derivatives represent one such promising, yet underexplored, chemical class. This guide is designed for researchers, medicinal chemists, and drug development professionals embarking on the systematic evaluation of these compounds. We will not merely list protocols; instead, we will delve into the strategic rationale behind constructing a comprehensive preclinical discovery workflow. The methodologies outlined herein are designed as a self-validating cascade, ensuring that by the end of the process, you have a robust, data-driven understanding of your compound's potential.
The Phenylpropoxy Aniline Scaffold: Synthesis Strategy and Library Development
The core structure, characterized by a phenylpropoxy moiety linked to an aniline ring, offers a unique combination of lipophilicity and potential hydrogen bonding capabilities, making it an attractive starting point for library synthesis. The ether linkage provides stability, while the aniline group is a versatile handle for further chemical modification.
Rationale for a Focused Library
Before embarking on synthesis, it is critical to define the scope of the initial library. A well-designed library will explore key structure-activity relationships (SAR) efficiently. We recommend focusing on substitutions at two primary positions: the aniline nitrogen and the phenyl ring of the phenylpropoxy tail. This allows for the modulation of electronic properties, steric bulk, and solubility.
Proposed Synthetic Pathway: A Two-Step Approach
A reliable method for synthesizing the core scaffold and its derivatives is paramount. We propose a straightforward and scalable two-step synthesis based on the Williamson ether synthesis, followed by functionalization.
Step 1: Synthesis of the Core Scaffold - 4-(3-Phenylpropoxy)aniline
-
Reactants: 4-Aminophenol, 3-phenyl-1-bromopropane, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in ACN, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 3-phenyl-1-bromopropane (1.2 eq) dropwise.
-
Reflux the reaction mixture at 80°C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 4-(3-phenylpropoxy)aniline.
-
-
Causality: The use of K₂CO₃ provides a basic environment to deprotonate the hydroxyl group of 4-aminophenol, creating a nucleophilic phenoxide which then attacks the electrophilic carbon of 3-phenyl-1-bromopropane. ACN is an ideal polar aprotic solvent for this Sₙ2 reaction.
Step 2: Library Diversification (Example: Amide Formation)
-
Reactants: 4-(3-Phenylpropoxy)aniline, desired acyl chloride (e.g., acetyl chloride, benzoyl chloride), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the core scaffold (1.0 eq) in DCM and cool to 0°C.
-
Add TEA (1.5 eq) to act as a base.
-
Slowly add the acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor completion by TLC.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography or recrystallization.
-
This modular approach allows for the rapid generation of a diverse library of derivatives for screening.
The Screening Cascade: A Strategic Approach to Biological Evaluation
A tiered or cascaded approach to screening is essential for efficient resource allocation. We begin with broad, high-throughput assays to identify general activity and progressively move towards more specific, complex, and lower-throughput assays to elucidate the mechanism of action.[1]
Caption: A logical screening cascade for evaluating novel compounds.
Foundational Protocols for Primary Screening
The initial goal is to cast a wide net to determine if the synthesized derivatives possess any significant biological effects. We will focus on two key areas where aniline derivatives have previously shown promise: anticancer and antimicrobial activity.[2][3]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound is toxic to 50% of a cell population (IC₅₀), a key indicator of potential anticancer activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The intensity of the purple color is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MDA-MB-231 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include "cells only" (no treatment) and "media only" (blank) controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation:
Summarize the results in a table for clear comparison.
| Compound ID | Derivative Structure | IC₅₀ (µM) on MDA-MB-231 | IC₅₀ (µM) on HCT116 | IC₅₀ (µM) on MCF-10A | Selectivity Index (SI)* |
| PPA-01 | (Core Scaffold) | > 100 | > 100 | > 100 | N/A |
| PPA-02 | 4-Cl substitution | 15.2 | 22.5 | 85.1 | 5.6 |
| PPA-03 | 4-NO₂ substitution | 5.8 | 8.1 | 55.4 | 9.5 |
| Doxorubicin | (Control Drug) | 0.9 | 1.2 | 4.5 | 5.0 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[4]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform a 2-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Incubation & Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed.
-
Elucidating the Mechanism of Action
If primary screening reveals a potent and selective "hit" (e.g., compound PPA-03 from our hypothetical data), the next phase is to understand how it works. Based on the known activities of other aniline derivatives, inhibition of protein kinases is a plausible mechanism for anticancer effects.[3]
Proposed Target Pathway: Kinase Signaling
Many cancers are driven by aberrant signaling through tyrosine kinase pathways like the Mer/c-Met pathways. A compound that dually inhibits these kinases could be a powerful therapeutic.[3]
Caption: Hypothetical inhibition of Mer/c-Met signaling pathways.
Protocol: Western Blot for Pathway Phosphorylation
This protocol validates if the compound inhibits the target kinase inside the cell by measuring the phosphorylation status of downstream proteins.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells and grow to 70-80% confluency.
-
Treat cells with the hit compound (PPA-03) at various concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a short duration (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Expected Outcome: A dose-dependent decrease in the signal for phospho-c-Met and phospho-Akt, with no change in total c-Met, total Akt, or GAPDH, would strongly support the hypothesized mechanism of action.
In Silico Analysis: Predicting Pharmacokinetics and Binding
Before committing to expensive in vivo studies, computational tools can predict a compound's drug-likeness and potential binding mode.[5][6]
ADME Profile Prediction
Use online tools or software (e.g., SwissADME) to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This helps identify potential liabilities like poor oral bioavailability or metabolic instability early on.[5]
Example Predicted ADME Properties:
| Property | PPA-03 Prediction | Desirable Range | Assessment |
| Lipophilicity (LogP) | 3.8 | 1 - 5 | Good |
| Water Solubility | Moderately Soluble | Soluble | Acceptable |
| GI Absorption | High | High | Good |
| CYP2D6 Inhibitor | Yes | No | Potential Liability |
| Lipinski's Rule of 5 | 0 Violations | ≤ 1 Violation | Good |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Docking PPA-03 into the ATP-binding pocket of c-Met kinase could reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that explain its inhibitory activity and guide further optimization.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of phenylpropoxy aniline derivatives. By following a logical cascade from synthesis and primary screening to detailed mechanistic studies and in silico analysis, researchers can efficiently identify and validate promising lead compounds. The key to success lies not in rigidly adhering to a single protocol, but in understanding the rationale behind each experimental choice and allowing the data to guide the next steps in the discovery process. Positive findings from this comprehensive in vitro and in silico evaluation would provide a strong rationale for advancing a lead candidate into preclinical in vivo models of efficacy and safety.
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In Silico Prediction of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride Targets: A Chemocentric Approach to Unraveling Molecular Mechanisms
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The deconvolution of a novel bioactive compound's mechanism of action is a pivotal, yet often resource-intensive, stage in drug discovery. Identifying the specific molecular targets through which a small molecule exerts its effects is fundamental to understanding its therapeutic potential and potential liabilities. This guide presents a comprehensive, in-silico workflow to predict the biological targets of a novel chemical entity, using the hypothetical compound [3-(3-Phenylpropoxy)phenyl]amine hydrochloride as a case study. We will navigate a multi-pronged strategy, beginning with ligand-based methodologies that leverage the "similarity principle" and progressing to structure-based approaches for hypothesis validation. This document provides not just a sequence of protocols, but the strategic rationale behind each decision, empowering researchers to apply these computational techniques to their own discovery programs.
Introduction: The Challenge of the Unknown Target
A new chemical entity (NCE) with promising phenotypic activity is a vessel of therapeutic potential. However, without knowledge of its molecular target(s), advancing such a compound is a journey fraught with uncertainty. In silico target prediction, also known as target fishing or target deconvolution, has emerged as an indispensable discipline to address this challenge.[1][2] By harnessing vast biological and chemical datasets, computational methods can generate high-probability hypotheses for a compound's protein interactions, thereby guiding experimental validation, explaining off-target effects, and revealing opportunities for drug repurposing.[1][3]
This guide will detail a robust workflow for predicting the targets of this compound, a molecule for which we will assume no prior biological targets are known. Our approach is intentionally "chemocentric," or ligand-based, as this is the most logical starting point when the only information available is the chemical structure of the bioactive molecule.[4]
Part 1: Ligand-Based Target Prediction - Following the Trail of Similarity
The foundational premise of ligand-based target prediction is the similarity principle: structurally similar molecules are likely to exhibit similar biological activities by interacting with the same targets.[5] Our first and most extensive line of inquiry will therefore be to compare our query molecule to vast libraries of compounds with known bioactivities.
Step 1: Compound Canonicalization and Preparation
The first step is to translate the chemical name into a machine-readable format. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string is a universal standard for representing 2D chemical structures.
Protocol:
-
Obtain SMILES: For a novel compound, this is typically done using chemical drawing software (e.g., ChemDraw, MarvinSketch). For our case study, the SMILES string for this compound is N(c1cccc(OCCCc2ccccc2)c1).Cl.
-
Verification: It is crucial to verify this structure in a public database like PubChem to ensure it is represented correctly. While our specific compound is hypothetical, related structures can be found in PubChem.[6][7][8][9]
-
Input for Web Tools: This SMILES string will be the primary input for the prediction servers.
Step 2: High-Throughput Target Prediction with Integrated Web Servers
Web-based platforms provide a user-friendly and powerful first pass at target prediction. These tools compare the query molecule against curated databases of known ligands using a combination of 2D and 3D similarity algorithms.[10] SwissTargetPrediction is an excellent example of such a tool.[5][11][12][13]
Protocol for using SwissTargetPrediction:
-
Navigate to the Server: Access the SwissTargetPrediction web server (a real, verifiable URL is required for a live case).[11]
-
Input Molecule: Paste the SMILES string (N(c1cccc(OCCCc2ccccc2)c1)) into the query box.
-
Select Species: Choose the relevant species for the targets (e.g., Homo sapiens).
-
Execute Prediction: Initiate the target prediction process. The server will compare the input molecule to a library of over 370,000 active compounds to identify the most probable macromolecular targets.[13]
-
Analyze Results: The output is a ranked list of predicted targets, typically with a probability score. This score reflects the likelihood of interaction based on the similarity to known ligands of that target.
Caption: Workflow for similarity-based target prediction.
Step 3: Pharmacophore-Based Screening
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific target.[14][15] This approach moves beyond simple structural similarity to identify molecules that share a common interaction pattern.
Conceptual Protocol:
-
Pharmacophore Feature Identification: The query molecule is analyzed to identify key pharmacophoric features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.[16]
-
Database Screening: This 3D arrangement of features is then used as a query to screen against a database of pre-computed pharmacophore models derived from thousands of known ligand-protein complexes.
-
Hit Identification: Molecules (and by extension, their targets) that match the pharmacophore of our query compound are identified as potential hits. This method is particularly useful for scaffold hopping—finding structurally diverse molecules that have the same key interaction features.[17]
Caption: Abstracting a molecule to its pharmacophoric features.
Step 4: Data Consolidation and Target Prioritization
The outputs from various ligand-based methods must be synthesized to build a compelling case for a select number of targets.
Hypothetical Results Table:
| Rank | Predicted Target | Target Class | SwissTargetPrediction Probability | Pharmacophore Screen Hit | Rationale |
| 1 | Dopamine Transporter (DAT) | Neurotransmitter Transporter | 0.85 | Yes | High similarity to known DAT inhibitors. |
| 2 | Serotonin Transporter (SERT) | Neurotransmitter Transporter | 0.79 | Yes | Significant structural and pharmacophoric overlap. |
| 3 | Sigma-1 Receptor | Orphan Receptor | 0.65 | Yes | Known polypharmacology with amine-containing CNS drugs. |
| 4 | Cytochrome P450 2D6 | Enzyme | 0.58 | No | Potential for metabolic interaction. |
| 5 | Alpha-2A Adrenergic Receptor | GPCR | 0.52 | Yes | Common target for phenylpropylamine scaffolds. |
This table allows for a clear overview, enabling researchers to prioritize targets that are consistently predicted across multiple orthogonal methods.
Part 2: Structure-Based Validation via Reverse Docking
Once a prioritized list of potential targets is generated, we can shift our focus to structure-based methods to validate these hypotheses. Reverse docking involves taking our single ligand and computationally screening it against the 3D structures of the predicted protein targets.[18][19]
Step 1: Target Structure Preparation
For each high-priority target, a high-resolution 3D structure is required.
Protocol:
-
Retrieve Structures: Search the Protein Data Bank (PDB) for crystal structures of the targets identified in Part 1 (e.g., DAT, SERT, Sigma-1).[20]
-
Structure Cleaning: Prepare the PDB file by removing water molecules, co-factors, and any existing ligands. Ensure proper protonation states are assigned to amino acid residues. This is a critical step for accurate docking.[21]
Step 2: Ligand Preparation
The 2D structure of our query compound must be converted into a valid 3D conformation with appropriate charges.
Protocol:
-
Generate 3D Conformation: Use a tool like Open Babel or a commercial software package to generate a low-energy 3D conformer of this compound.
-
Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand, which is essential for calculating electrostatic interactions during docking.
Step 3: Reverse Docking Workflow
This process systematically evaluates the binding compatibility of our ligand with each selected target.
Protocol:
-
Define Binding Site: For each target protein, define the search space for the docking algorithm. This is typically a grid box centered on the known active site or a potential allosteric site.[21]
-
Execute Docking: Use a docking program (e.g., AutoDock Vina) to systematically sample different orientations and conformations (poses) of the ligand within the defined binding site of each protein.[22]
-
Scoring: Each pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.
Caption: Conceptual workflow for reverse docking.
Step 4: Analysis of Docking Results
The output of a reverse docking run provides quantitative and qualitative data to assess the validity of each target.
Hypothetical Docking Results Table:
| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interactions | Validation Confidence |
| Dopamine Transporter (DAT) | 6M1S | -9.2 | Pi-cation with Phe320, H-bond with Asp79 | High |
| Serotonin Transporter (SERT) | 5I6X | -8.8 | H-bond with Asp98, Hydrophobic interactions | High |
| Sigma-1 Receptor | 6DK0 | -8.5 | Hydrophobic pocket, H-bond with Glu172 | High |
| Alpha-2A Adrenergic Receptor | 6K41 | -7.1 | H-bond with Asp113 | Medium |
| Cytochrome P450 2D6 | 2F9Q | -6.5 | Heme proximity, potential steric clash | Low |
A strong docking score (more negative), combined with chemically sensible interactions with key active site residues, significantly increases confidence in a predicted target.
Part 3: The Role of Large-Scale Chemogenomics Databases
The methodologies described above are significantly empowered by large-scale, publicly accessible chemogenomics databases.[23] Resources like ChEMBL and BindingDB are the bedrock upon which the similarity-based prediction tools are built.[24][25][26][27][28][29][30]
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing millions of bioactivity measurements.[31][32] It is an essential resource for training machine learning models and providing the ground truth for similarity-based predictions.
-
BindingDB: A public database focusing on measured binding affinities, which is crucial for understanding the potency of interactions between small molecules and their targets.[27][28][29][33]
By integrating data from these resources, researchers can move beyond simple target prediction to build a comprehensive profile of a compound's potential polypharmacology and structure-activity relationships.
Conclusion
The in silico prediction of protein targets for a novel compound like this compound is a systematic process of hypothesis generation and refinement. By beginning with broad, ligand-based screening methods and progressively focusing on the most promising candidates with structure-based validation, we can efficiently navigate the vastness of biological space. This guide provides a framework that blends computational theory with practical application, demonstrating a self-validating system where orthogonal methods are used to build confidence. The ultimate goal of this workflow is not to replace experimental biology, but to focus and accelerate it, ensuring that precious laboratory resources are directed toward the most probable and therapeutically relevant molecular targets.
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[3-(3-Phenylpropoxy)phenyl]amine hydrochloride as a research chemical
An In-Depth Technical Guide to [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride for Research Applications
Abstract
This compound is a research chemical belonging to the aryloxy phenylalkylamine class. Publicly available data on this specific isomer is limited, positioning it as a novel compound for exploratory research. This guide provides a comprehensive framework for scientists and drug development professionals to approach its study. By synthesizing information from structurally related molecules and established chemical principles, this document outlines a plausible synthesis route, critical characterization methods, comprehensive safety protocols, and a logical workflow for preliminary biological investigation. The primary objective is to equip researchers with the foundational knowledge and methodological foresight required to systematically evaluate this compound's potential.
Chemical Profile and Physicochemical Properties
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Data Summary
| Property | Value (Estimated/Inferred) | Source/Justification |
|---|---|---|
| Molecular Formula | C₁₅H₁₈ClNO | Based on chemical structure |
| Molecular Weight | 263.77 g/mol | Calculated from formula |
| Physical Form | Solid (crystalline) | Typical for hydrochloride salts |
| Aqueous Solubility | Predicted to be higher than free base | General property of amine HCl salts |
| Storage Temperature | Room Temperature (RT) | Inferred from related compounds |
| InChI Key | LGCBWSFTCFXMBH-UHFFFAOYSA-N | For the 2-isomer; the 3-isomer would differ |
Proposed Synthesis and Analytical Characterization
A specific, validated synthesis for this compound is not published. However, a plausible and robust synthetic route can be designed based on fundamental organic chemistry reactions, such as Williamson ether synthesis followed by nitro group reduction. This approach provides multiple checkpoints for quality control.
Proposed Synthetic Workflow
The synthesis can be approached as a two-step process starting from commercially available 3-nitrophenol and (3-bromopropyl)benzene.
Methodological & Application
Application Notes and Protocols for the Use of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for the utilization of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride, a putative G protein-coupled receptor 55 (GPR55) antagonist, in common cell-based assays. We delve into the theoretical underpinnings of GPR55 signaling, present meticulously outlined protocols for assessing antagonist activity through calcium mobilization assays, and offer a robust method for evaluating compound cytotoxicity. This guide is designed to equip researchers with the necessary tools to confidently and accurately characterize the pharmacological profile of this and other potential GPR55 modulators.
Introduction: The GPR55 Receptor and the Rationale for Antagonism
The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention in the scientific community for its emerging roles in a variety of physiological and pathophysiological processes. GPR55 is activated by the endogenous ligand lysophosphatidylinositol (LPI) and certain cannabinoid ligands[1]. Upon activation, GPR55 couples to G proteins, primarily Gq and Gα12/13, to initiate a cascade of downstream signaling events[2]. This signaling network includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the RhoA pathway, which influences cytoskeletal dynamics[3].
Given its involvement in processes such as cancer cell proliferation, pain perception, and inflammation, the development of selective GPR55 antagonists is a promising avenue for therapeutic intervention[4]. This compound has been identified as a potential antagonist of this receptor. The following protocols are designed to empirically validate and quantify its inhibitory effect on GPR55 signaling.
GPR55 Signaling Pathway: A Visual Representation
The activation of GPR55 by an agonist like LPI triggers a complex signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments aimed at its modulation. An antagonist, such as this compound, is expected to block these downstream effects by preventing agonist binding or receptor activation.
Sources
Application Notes & Protocol: Dissolution of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride for Experimental Use
Abstract
This document provides a comprehensive, technically grounded protocol for the dissolution of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride for use in biological research. Recognizing that the reproducibility of experimental data is critically dependent on the precise and consistent preparation of test compounds, this guide offers a step-by-step methodology rooted in the physicochemical principles of amine hydrochloride salts. We detail the rationale for solvent selection, the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO), and subsequent serial dilution into aqueous media for final experimental application. Best practices for quality control, storage, and troubleshooting are also presented to ensure both the integrity of the compound and the validity of the research outcomes.
Compound Profile and Physicochemical Rationale
This compound is a primary amine salt. The hydrochloride moiety is introduced to increase the polarity and aqueous solubility of the parent free base, a common strategy in pharmaceutical development to improve bioavailability.[1] Understanding this structure is key to designing an effective dissolution strategy.
-
Amine Salts: The protonation of the amine nitrogen by hydrochloric acid forms an ionic salt (R-NH₃⁺Cl⁻).[1] This ionic character generally confers greater solubility in polar solvents, including water and short-chain alcohols, compared to the neutral free base.
-
Solubility Challenge: While the hydrochloride salt form enhances water solubility, the parent molecule contains significant nonpolar character (two phenyl rings and a propyl chain). This dual nature can lead to limited solubility in purely aqueous buffers, a phenomenon known as "solvent crash-out" when a concentrated organic stock solution is rapidly diluted into an aqueous medium.
-
The Role of DMSO: Dimethyl sulfoxide (DMSO) is an aprotic, highly polar organic solvent capable of dissolving a vast array of both polar and nonpolar compounds. It is an excellent choice for preparing high-concentration stock solutions.[2] Its miscibility with water allows for subsequent dilution into experimental media, although care must be taken to control its final concentration to avoid cellular toxicity.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈ClNO | ChemSrc[4] |
| Molecular Weight | 263.76 g/mol | ChemSrc[4] |
| Appearance | Solid (Form may vary) | General |
| Storage (Solid) | Room Temperature, Dry | Sigma-Aldrich |
Protocol I: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock solution. This approach conserves the compound, minimizes repeated weighing, and provides a consistent source for all subsequent experimental dilutions.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials
-
Calibrated positive-displacement or air-displacement micropipettes with sterile tips
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
Step-by-Step Procedure
-
Pre-Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 263.76 g/mol × 1000 mg/g = 2.638 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out approximately 2.64 mg of this compound directly into the tube. Record the exact mass.
-
Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 263.76 ( g/mol )] / 0.010 (mol/L)
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube.
-
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.[5]
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
If dissolution is slow: Place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up particle aggregates and accelerate dissolution. Avoid overheating. Gentle warming (to 37°C) can also be applied, but stability at elevated temperatures should be considered.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
For long-term storage, it is recommended to aliquot the master stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][6]
-
Store the master stock and aliquots at -20°C or -80°C in the dark.[3][6] A solution in DMSO is typically stable for up to 6 months at -80°C or 1 month at -20°C.[3][7]
-
Protocol II: Preparation of Aqueous Working Solutions via Serial Dilution
This protocol details the critical step of diluting the organic master stock into your final aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline). The key objective is to achieve the desired final concentration while keeping the DMSO concentration below cytotoxic levels (typically ≤0.5%).[2]
Rationale for Stepwise Dilution
Rapidly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. A stepwise, or serial, dilution approach mitigates this risk.[3][8] It ensures a gradual change in the solvent environment, allowing the compound to remain solubilized.
Workflow Visualization
The following diagram illustrates the logical flow from the solid compound to the final working solution for a cell-based assay.
Caption: Workflow for preparing experimental solutions.
Step-by-Step Procedure (Example: 10 µM Final Concentration)
-
Thaw Master Stock: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
This step creates a larger volume of a lower concentration stock, making final dilutions more accurate.
-
Pipette 990 µL of your sterile experimental aqueous buffer (e.g., cell culture media) into a new sterile tube.
-
Add 10 µL of the 10 mM master stock to the 990 µL of buffer. This creates a 1:100 dilution.
-
Crucial Technique: Add the DMSO stock dropwise into the buffer while gently vortexing or mixing.[5] This prevents localized high concentrations that can cause precipitation.
-
The resulting solution is a 100 µM working stock in 1% DMSO.
-
-
Prepare Final Working Solution (e.g., 10 µM):
-
This dilution is typically performed directly in the experimental vessel (e.g., a well of a 96-well plate).
-
For a final volume of 100 µL, add 90 µL of your experimental buffer/media containing cells to the well.
-
Add 10 µL of the 100 µM intermediate working stock to the well. This creates a 1:10 dilution.
-
Mix gently by pipetting up and down or by using a plate shaker.
-
The final concentration of the compound is now 10 µM, and the final DMSO concentration is a well-tolerated 0.1%.
-
-
Solvent Control: Always prepare a "vehicle control" well that contains the same final concentration of DMSO (e.g., 0.1%) but no test compound.[3] This is essential to ensure that any observed effects are due to the compound and not the solvent.
Quality Control, Safety, and Troubleshooting
Trustworthiness in research protocols is achieved through self-validating systems.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If observed, the concentration may be above the solubility limit in that specific medium.
-
pH Consideration: The hydrochloride salt will create a slightly acidic solution. When diluting into a buffered medium like PBS or cell culture media, the buffer system should be robust enough to handle this. However, for unbuffered aqueous solutions, the pH may need to be checked and adjusted.
-
Safety Precautions:
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solid compound will not dissolve in 100% DMSO. | Insufficient solvent volume or compound requires more energy to dissolve. | Re-check calculations. Use a sonicator or gently warm the solution to 37°C. |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | "Solvent crash-out"; concentration exceeds aqueous solubility limit. | 1. Use a more gradual, multi-step serial dilution.[8] 2. Lower the final target concentration. 3. Consider using a co-solvent like PEG400 or Tween 80 in the final dilution step for in vivo studies.[3] |
| Variability in experimental results between batches. | Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. | 1. Aliquot the master stock into single-use volumes.[6] 2. Ensure storage at -80°C for long-term stability.[6] 3. Prepare fresh working solutions for each experiment.[9] |
References
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
-
ChemSrc. (2024, July 15). [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. [Link]
-
BPS Bioscience. Serial Dilution Protocol. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Handling and Storage of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Abstract & Scope
This document provides a comprehensive guide for the safe and effective handling, storage, and disposal of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride (referred to herein as the "Compound"). As a novel research chemical, detailed public data is scarce; therefore, these protocols are synthesized from first principles based on the compound's chemical structure—an aromatic amine hydrochloride—and established best practices for analogous substances. The guidelines herein are intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving experimental reproducibility. All procedures must be conducted in accordance with a written Chemical Hygiene Plan (CHP) specific to your laboratory, as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3]
Chemical Profile & Risk Assessment
Before handling the Compound, a thorough risk assessment is mandatory. The key structural features dictating its properties are the aromatic amine group and the hydrochloride salt form.
-
Aromatic Amine: Aromatic amines as a class can range from irritants to toxic substances. They may cause skin and eye irritation, and some are known sensitizers.[4][5]
-
Hydrochloride Salt: The HCl salt form renders the compound a solid, likely crystalline, with higher water solubility and lower volatility than its free base counterpart.[6] Crucially, this salt form makes the compound potentially hygroscopic , meaning it can readily absorb moisture from the air.[7]
Inferred Hazards:
-
Health: May be harmful if swallowed, inhaled, or absorbed through the skin.[5] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4][5]
-
Physical: As a fine powder, it may be prone to generating airborne dust during handling, increasing inhalation risk.
-
Reactivity: Incompatible with strong bases (which will liberate the free amine) and strong oxidizing agents.[8]
A Safety Data Sheet (SDS) must be sourced from the supplier and reviewed by all personnel before work begins.[3]
Storage Protocols: Ensuring Compound Integrity
Improper storage is a primary cause of reagent degradation, leading to wasted resources and invalid experimental data.[9] The key to storing this Compound is mitigating exposure to moisture, light, and incompatible chemicals.
Recommended Storage Conditions
A summary of recommended storage parameters is provided below.
| Parameter | Condition | Rationale |
| Temperature | -20°C to Room Temp. (15–25°C) | The specific optimal temperature should be obtained from the supplier's Certificate of Analysis (COA). Many amine salts are stable at room temperature, but colder, controlled temperatures (-20°C) are often recommended to extend shelf-life for long-term storage.[9][10][11] |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Critical. The hydrochloride salt is likely hygroscopic.[7] Moisture absorption can cause clumping and compromise sample integrity. An inert atmosphere prevents slow oxidation of the amine functional group.[12][13] |
| Light | Protect from Light | Store in an amber vial or opaque container.[10][14] Aromatic compounds, including amines, can be sensitive to light, which may catalyze degradation over time. |
| Container | Tightly-Sealed Glass Vial | Use the original supplier vial. If transferring, use a clean, dry amber glass vial with a PTFE-lined cap. Seal the cap threads with parafilm for extra protection against moisture ingress.[15] |
Protocol for Long-Term Storage
-
Ensure the compound is in a tightly sealed, appropriately labeled amber glass vial.
-
Wrap the cap-vial interface securely with parafilm.
-
Place the vial inside a secondary container, such as a heat-sealable foil bag.[15]
-
Add a small, indicating desiccant pouch into the secondary container, ensuring it does not directly touch the primary vial.[7][15]
-
Purge the secondary container with an inert gas (e.g., nitrogen or argon) before sealing.[16]
-
Store the sealed package in a designated, temperature-controlled, and dark environment, such as a freezer (-20°C) or a desiccator cabinet away from direct light.[10][17]
Handling & Weighing Protocols
All handling of the solid compound must be performed within a certified chemical fume hood or, for highly sensitive applications, a glovebox to minimize exposure and prevent contamination.[13][18]
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | OSHA 29 CFR 1910.133 |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). Inspect prior to use. | OSHA 29 CFR 1910.138 |
| Body Protection | Laboratory coat. | Standard practice |
| Respiratory | Use in a fume hood. If weighing outside a hood is unavoidable, a NIOSH-approved respirator with a particulate filter may be required. | OSHA 29 CFR 1910.1450[1] |
Step-by-Step Weighing Procedure
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the balance and surrounding surfaces.
-
Equilibration: If the compound is stored frozen, allow the sealed container to equilibrate to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.
-
Transfer: Place a clean weigh boat or paper on the analytical balance and tare.
-
Weighing: Using a clean, chemical-resistant spatula, carefully transfer the desired amount of the solid to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.
-
Record: Accurately record the final mass.
-
Cleanup: Immediately and securely recap the main container, parafilm the lid, and return it to its proper storage location.
-
Decontamination: Carefully wipe down the spatula, balance, and any affected surfaces within the fume hood. Dispose of contaminated weigh boats and gloves as hazardous waste.[18]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate handling environment.
Sources
- 1. osha.gov [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. reddit.com [reddit.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. fishersci.com [fishersci.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
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- 16. reddit.com [reddit.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
In vitro experimental design using substituted aniline compounds
An authoritative guide to the in vitro evaluation of substituted aniline compounds, offering detailed protocols and expert insights for researchers in toxicology and drug development.
Introduction: The Dual Nature of Substituted Anilines
Substituted anilines are a cornerstone of modern chemistry, forming the structural backbone of countless pharmaceuticals, agrochemicals, dyes, and polymers. However, this chemical versatility comes with a critical caveat: the potential for significant biological activity, including cytotoxicity, genotoxicity, and carcinogenicity. The metabolic activation of the arylamine moiety can lead to the formation of reactive intermediates that wreak havoc on cellular macromolecules. Therefore, a robust and mechanistically informed in vitro screening strategy is paramount for any research and development program involving this class of compounds.
This guide provides a comprehensive framework for the in vitro experimental design for substituted aniline compounds. It is structured to move from broad assessments of toxicity to more focused mechanistic studies, ensuring a thorough and scientifically sound evaluation.
Section 1: Foundational Assessment - Cytotoxicity
Before delving into specific mechanisms of toxicity, it is essential to establish the concentration range over which a substituted aniline compound exerts cytotoxic effects. This initial screen informs the dose selection for subsequent, more complex assays and provides a baseline measure of a compound's potency. The MTT assay is a widely used, robust, and cost-effective method for this purpose.
The MTT Assay: Gauging Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Recommended Cell Lines for Aniline Cytotoxicity Testing
| Cell Line | Origin | Rationale for Use with Anilines |
| HepG2 | Human Hepatocellular Carcinoma | Possesses some metabolic capabilities (cytochrome P450 enzymes), relevant for studying hepatotoxicity.[1][2][3][4] |
| CHO | Chinese Hamster Ovary | Well-characterized, easy to culture, and commonly used in regulatory toxicology studies.[5] |
| TK6 | Human Lymphoblastoid | Suspension cell line, useful for genotoxicity follow-up studies and assessing toxicity to hematopoietic cells.[6] |
Protocol: MTT Assay for Cytotoxicity of Substituted Anilines
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to create a range of test concentrations. It is crucial to keep the final solvent concentration consistent across all wells and below a non-toxic level (typically <0.5%).
-
Compound Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be chosen based on the expected mechanism of action and cell doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Section 2: Assessing Genotoxicity and Mutagenicity
A critical concern with aniline derivatives is their potential to cause DNA damage, which can lead to mutations and cancer. Therefore, assessing the genotoxicity of these compounds is a crucial step in their safety evaluation.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted method for identifying chemical mutagens.[7][8] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.
Workflow for the Ames Test
Ames Test Workflow Diagram
Protocol: Ames Test (Plate Incorporation Method) according to OECD 471
-
Bacterial Strains: Use a set of standard tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). Grow overnight cultures of each strain.
-
Metabolic Activation: Prepare the S9 mix from the liver of rats pre-treated with enzyme inducers (e.g., phenobarbital and β-naphthoflavone).[9] This is a critical step as many anilines are pro-mutagens.
-
Plate Incorporation: To sterile tubes containing 2 mL of molten top agar (at 45°C), add:
-
100 µL of the bacterial culture.
-
100 µL of the test compound at various concentrations.
-
500 µL of S9 mix (for metabolic activation) or buffer (without metabolic activation).
-
-
Plating: Vortex the tubes gently and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
In Vitro Micronucleus Test
The in vitro micronucleus test (OECD 487) is another key assay for genotoxicity that detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[5][10][11][12] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Comparison of Genotoxicity Assays
| Assay | Endpoint Measured | Detects | Metabolic Activation |
| Ames Test | Gene mutation (point mutations) | Mutagens | Yes (S9) |
| Micronucleus Test | Chromosomal damage | Clastogens & Aneugens | Yes (S9) |
| Comet Assay | DNA strand breaks | DNA-damaging agents | Yes (S9) |
Section 3: Investigating Mechanisms of Toxicity
Understanding how a compound exerts its toxicity is crucial for risk assessment and for guiding chemical modifications in drug discovery. For substituted anilines, two common mechanisms are the induction of oxidative stress and the triggering of apoptosis.
Reactive Oxygen Species (ROS) Detection
Many aniline compounds are known to generate reactive oxygen species (ROS) during their metabolism.[13][14][15][16] An excess of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA.
Protocol: In Vitro ROS Assay using DCFH-DA
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Remove the culture medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Compound Treatment: Wash the cells with PBS and then add the test aniline compound at various concentrations. Include a positive control (e.g., H₂O₂) and a negative control.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). A significant increase in fluorescence compared to the control indicates ROS production.
Caspase-3/7 Apoptosis Assay
Apoptosis, or programmed cell death, is a common cellular response to significant damage. Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[17][18][19][20][21]
Protocol: Luminescent Caspase-3/7 Assay
-
Cell Treatment: Seed cells in a 96-well white plate and treat with the substituted aniline compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Add a commercially available caspase-3/7 reagent (which contains a pro-luminescent caspase-3/7 substrate) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Proposed Mechanism of Aniline-Induced Cellular Damage
Aniline-Induced Cellular Damage Pathway
Section 4: The Critical Role of Metabolic Activation
A significant number of substituted anilines are not directly toxic or mutagenic but require metabolic activation to exert their effects.[9][22] This is typically carried out by cytochrome P450 enzymes in the liver.[23][24][25][26] In vitro assays must, therefore, incorporate a metabolic activation system to mimic this in vivo process. The most common way to achieve this is by using a liver S9 fraction.
The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate at 9000g.[22] It contains both microsomal and cytosolic fractions, which include phase I (e.g., cytochrome P450s) and phase II (e.g., transferases) enzymes.[22]
Preparation of S9 Mix
A complete S9 mix for use in assays like the Ames test typically contains:
-
S9 fraction: From Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver.
-
Cofactors: NADP⁺ and glucose-6-phosphate (for regeneration of NADPH, which is essential for P450 activity).
-
Salts: MgCl₂ and KCl.
-
Buffer: Sodium phosphate buffer to maintain pH.
It is crucial to use a sterile and properly prepared S9 fraction to avoid artifacts in the assay.[27][28][29]
Section 5: Structure-Activity Relationships (SAR)
The biological activity of substituted anilines is highly dependent on the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) can help in predicting the toxicity of novel compounds and in designing safer chemicals.
General SAR Trends for Substituted Anilines
| Substituent Effect | Impact on Toxicity/Mutagenicity | Rationale |
| Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) | Generally increases toxicity.[30] | Can make the amino group more susceptible to oxidation and formation of reactive intermediates. |
| Electron-donating groups (e.g., -CH₃, -OCH₃) | Generally decreases toxicity.[30] | May stabilize the parent molecule and hinder metabolic activation. |
| Steric hindrance (e.g., bulky groups at ortho positions) | Can decrease mutagenicity in some assays, but not a universal rule. | May sterically hinder the approach of metabolizing enzymes to the amino group. |
These are general trends, and the actual biological activity of a specific substituted aniline will be a complex interplay of electronic and steric effects.
Conclusion
The in vitro evaluation of substituted aniline compounds requires a multi-faceted approach. By starting with a foundational cytotoxicity assessment, followed by robust genotoxicity testing, and culminating in mechanistic studies, researchers can build a comprehensive profile of a compound's biological activity. The inclusion of a metabolic activation system is non-negotiable for this class of compounds. The insights gained from these studies are invaluable for ensuring the safety of new chemicals and for guiding the development of safer and more effective drugs.
References
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Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved January 15, 2026, from [Link]
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Policy Commons. (2026). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved January 15, 2026, from [Link]
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Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved January 15, 2026, from [Link]
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Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved January 15, 2026, from [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Retrieved January 15, 2026, from [Link]
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NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved January 15, 2026, from [Link]
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Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved January 15, 2026, from [Link]
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Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2002). An improvement of the Ames test using a modified human liver S9 preparation. Retrieved January 15, 2026, from [Link]
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Oxford Academic. (n.d.). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Retrieved January 15, 2026, from [Link]
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Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved January 15, 2026, from [Link]
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Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). The aniline hydroxylase and nitroreductase activities of partially purified cytochromes P-450 and P-420, and cytochrome b5 solubilized from rabbit hepatic microsomes. Retrieved January 15, 2026, from [Link]
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Indigo Biosciences. (n.d.). Human ERα Reporter Assay Kit. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Retrieved January 15, 2026, from [Link]
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PubMed Central. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). Free radical generation from an aniline derivative in HepG2 cells: a possible captodative effect. Retrieved January 15, 2026, from [Link]
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SpringerLink. (n.d.). Improvement of the Ames Test Using Human Liver S9 Preparation. Retrieved January 15, 2026, from [Link]
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JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. Retrieved January 15, 2026, from [Link]
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JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). An improvement of the Ames test using a modified human liver S9 preparation. Retrieved January 15, 2026, from [Link]
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PubMed Central. (n.d.). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Retrieved January 15, 2026, from [Link]
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PubMed Central. (n.d.). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Retrieved January 15, 2026, from [Link]
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PubMed Central. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Retrieved January 15, 2026, from [Link]
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Application of Phenylpropoxy Derivatives in Medicinal Chemistry: A Guide for Researchers
This guide provides an in-depth exploration of the versatile phenylpropoxy scaffold and its derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific principles.
The Phenylpropoxy Scaffold: A Privileged Structure in Drug Discovery
The phenylpropoxy group, characterized by a phenyl ring linked to a three-carbon propyl chain with an oxygen atom, is a cornerstone in modern medicinal chemistry. Its structural and electronic properties make it a "privileged scaffold," a molecular framework that can be adapted to interact with a variety of biological targets.[1] This versatility has led to the development of a wide array of drugs across different therapeutic areas.
The key features of the phenylpropoxy scaffold that contribute to its success include:
-
Optimal Length and Flexibility: The three-carbon chain provides an ideal linker length to position the phenyl ring and other functional groups for effective interaction with target proteins.
-
Hydrophobic and Aromatic Interactions: The phenyl group can engage in crucial hydrophobic and π-π stacking interactions within receptor binding pockets.
-
Metabolic Stability: The ether linkage can offer greater metabolic stability compared to more labile functional groups.
This guide will focus on three major therapeutic classes where phenylpropoxy derivatives have made a significant impact: antidepressants, antihistamines, and anticancer agents. For each class, we will explore the mechanism of action, structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and biological evaluation.
Section 1: Phenylpropoxy Derivatives as Antidepressants
The discovery of fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), revolutionized the treatment of depression and highlighted the potential of the phenylpropoxy scaffold in modulating neurotransmitter systems.[2]
Mechanism of Action: Selective Serotonin Reuptake Inhibition
SSRIs containing the phenylpropoxy moiety, such as fluoxetine and atomoxetine, function by blocking the serotonin transporter (SERT) in the presynaptic neuron.[3] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.
Below is a diagram illustrating the mechanism of action of a phenylpropoxy-based SSRI.
Caption: Mechanism of Action of a Phenylpropoxy-based SSRI.
Structure-Activity Relationship (SAR) of Phenylpropoxy SSRIs
The efficacy of phenylpropoxy-based SSRIs is highly dependent on their stereochemistry and the nature of substituents on the phenyl ring. For fluoxetine, the (S)-enantiomer is more potent than the (R)-enantiomer. Key SAR insights include:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups, such as the trifluoromethyl group in fluoxetine, at the para position of the phenoxy ring are crucial for high affinity and selectivity for SERT.
-
The Amine Moiety: A secondary or tertiary amine is generally required for activity. The nature of the alkyl substituents on the nitrogen atom influences potency and selectivity.
-
Chirality: The stereocenter at the carbon bearing the phenoxy group is critical for selective binding to SERT.
Protocol 1: Synthesis of a Fluoxetine Analog
This protocol describes a representative synthesis of a fluoxetine analog.
Workflow Diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Welcome to the technical support center for the synthesis of [3-(3-phenylpropoxy)phenyl]amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process followed by salt formation. The strategy involves an initial etherification to build the core structure, followed by the reduction of a nitro group to the target amine.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Part 1: Step 1 - Williamson Ether Synthesis
The formation of the ether linkage between 3-nitrophenol and 1-bromo-3-phenylpropane is a critical, yield-defining step. It proceeds via an SN2 mechanism.[1][2]
Q1: My yield for the etherification step is low, and my TLC shows multiple spots, including unreacted 3-nitrophenol. What went wrong?
A1: Low yield in a Williamson ether synthesis can be attributed to several factors. Let's break down the most common culprits:
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Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion to act as the nucleophile.[3] For phenols, which are more acidic than aliphatic alcohols, a moderately strong base is sufficient. However, the base must be strong enough and used in sufficient quantity (at least 1 equivalent) to drive the deprotonation.
-
Insight: While a very strong base like Sodium Hydride (NaH) works, it can be hazardous and may not be necessary.[1] Potassium carbonate (K₂CO₃) is often a safer and effective choice for phenols, but it requires slightly higher temperatures to ensure sufficient reaction rates. Ensure your K₂CO₃ is anhydrous, as water will inhibit the formation of the phenoxide.
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which forms an alkene.[1][4]
-
Insight: This is more problematic with secondary and tertiary alkyl halides.[2] Fortunately, 1-bromo-3-phenylpropane is a primary halide, which heavily favors the desired SN2 pathway. However, excessively high temperatures can still promote elimination. Aim for a temperature that provides a reasonable reaction rate without significant byproduct formation (typically 80-100 °C in DMF).
-
-
Reaction Conditions: The choice of solvent and temperature is crucial.
-
Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation (K⁺) but not the nucleophile (phenoxide), increasing its reactivity.[1] Acetone can also be used but may require longer reaction times or higher temperatures.
-
Caption: Competing SN2 (ether) and E2 (alkene) pathways.
Table 1: Recommended Conditions for Williamson Ether Synthesis
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ (1.5-2.0 eq.) | Safe, effective for phenols. Excess drives the reaction to completion. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent enhances nucleophilicity of the phenoxide.[1] |
| Temperature | 80 - 100 °C | Balances reaction rate against the risk of elimination side reactions.[1] |
| Alkyl Halide | 1-Bromo-3-phenylpropane (1.1 eq.) | A slight excess ensures complete consumption of the limiting nitrophenol. The bromide is a good leaving group. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the phenoxide at high temperatures. |
Part 2: Step 2 - Nitro Group Reduction
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5][6] The choice of method can impact yield, purity, and safety.
Q2: My reduction reaction is slow/stalls, or I am getting byproducts that are not my desired amine.
A2: This is a common issue. The outcome depends heavily on the chosen reducing agent and the reaction conditions.
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, as the only byproduct is water.[5]
-
Troubleshooting Stalled Reactions:
-
Catalyst Quality: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst.
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities in the substrate can poison the catalyst. Ensure your intermediate is pure.
-
Insufficient Hydrogen: Ensure the system is properly sealed and that you have a positive pressure of hydrogen (a balloon is often sufficient for lab scale, but a Parr shaker is better).
-
Solvent: Solvents like Methanol, Ethanol, or Ethyl Acetate are typically effective.
-
-
-
Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These are robust, classic methods that are less susceptible to catalyst poisoning.[6][7]
-
Troubleshooting Byproducts: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[6] Excessively harsh conditions are generally not an issue, but a proper acidic workup is required to remove metal salts. The use of iron powder in the presence of an acid like HCl is a cost-effective and efficient industrial method.[7]
-
Table 2: Comparison of Common Nitro Reduction Methods
| Method | Reducing Agent(s) | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | High yield, clean (water byproduct), mild conditions.[5] | Catalyst can be expensive and is sensitive to poisoning; requires specialized equipment (H₂ source). |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Avoids the use of gaseous hydrogen, generally safe and effective.[8] | Can be slower than direct hydrogenation. |
| Metal/Acid Reduction | Fe powder, HCl (catalytic) | Inexpensive, robust, tolerates more functional groups.[7] | Requires a stoichiometric amount of metal and a more involved aqueous workup to remove metal salts. |
| Metal Salt Reduction | SnCl₂·2H₂O, HCl | Effective and often used in laboratory settings. | Generates tin-based waste which requires proper disposal. |
Part 3: Step 3 - Hydrochloride Salt Formation
Converting the final amine (which may be an oil at room temperature) into a stable, crystalline hydrochloride salt is crucial for purification, handling, and storage.[9][10]
Q3: After adding HCl, my product oiled out or formed a gummy precipitate instead of a crystalline solid. How can I get a nice powder?
A3: This is typically a problem of solvent choice, water content, or cooling rate.
-
Solvent System: The ideal solvent should readily dissolve the free amine but be a poor solvent for the hydrochloride salt.
-
Insight: Diethyl ether is a classic choice. Ethyl acetate is also widely used. You can dissolve your crude amine in a minimal amount of a good solvent (like acetone or isopropanol) and then add a larger volume of a non-polar "anti-solvent" (like hexane or diethyl ether) to induce precipitation.[11]
-
-
Water Contamination: The presence of water can lead to the formation of hydrates or prevent crystallization altogether, resulting in oils. Ensure your solvents and the crude amine are as dry as possible.
-
Control of Precipitation:
-
Slow Addition: Add the HCl solution (e.g., HCl in diethyl ether or isopropanol) slowly to a stirred solution of the amine.
-
Temperature: Cool the solution after HCl addition. Slow cooling promotes the formation of larger, more well-defined crystals. Crashing the product out of solution quickly by placing it directly in an ice bath can lead to amorphous solids or oils.
-
Scratching: If crystallization is slow to initiate, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.
-
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of HCl.[12] This ensures complete conversion to the salt. Any excess HCl is volatile and will be removed during drying.[12]
III. Experimental Protocols
Protocol 1: Synthesis of 1-Nitro-3-(3-phenylpropoxy)benzene (Step 1)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 5 mL per gram of nitrophenol).
-
Stir the mixture under a nitrogen atmosphere.
-
Add 1-bromo-3-phenylpropane (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring by TLC until the 3-nitrophenol is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M NaOH to remove any unreacted phenol, then wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of [3-(3-Phenylpropoxy)phenyl]amine (Step 2, via Catalytic Hydrogenation)
-
Dissolve the 1-nitro-3-(3-phenylpropoxy)benzene (1.0 eq.) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol % Pd).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Maintain a positive pressure of H₂ (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol 3: Formation of this compound (Step 3)
-
Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly, with stirring, add a solution of 2M HCl in diethyl ether (1.1 eq.).
-
A precipitate should form immediately. Continue stirring for 30 minutes at room temperature.
-
Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid product in a vacuum oven to yield the final this compound as a crystalline solid.
IV. References
-
Ptasinska, S., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of parameters of nitrobenzene reduction to aniline. Retrieved from [Link]
-
NileRed. (2023). Making Aniline HCl. YouTube. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Arylamines salt formation?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
YouTube. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Crude [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Welcome to the technical support guide for the purification of crude [3-(3-'Phenylpropoxy)phenyl']amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride. Each issue is followed by an analysis of potential causes and detailed, step-by-step solutions.
Issue 1: Oily Product or Failure to Crystallize During Recrystallization
Scenario: You are attempting to recrystallize your crude this compound, but instead of forming crystals, the product either separates as an oil or fails to precipitate from the solution upon cooling.
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent or solvent system may be too good of a solvent for the compound, even at low temperatures, preventing precipitation. Conversely, the compound might be too insoluble, leading to it crashing out as an amorphous solid or oil.
-
Presence of Impurities: Certain impurities can act as "eutectic melters," lowering the melting point of the mixture and inhibiting crystal lattice formation.
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.
-
Cooling Rate: Cooling the solution too rapidly can favor oiling out over crystallization.
Step-by-Step Solutions:
-
Re-evaluate Your Solvent System:
-
Solubility Testing: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., isopropanol, ethanol, methanol/water mixtures, acetonitrile).
-
Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify the solution and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
-
Control the Cooling Process:
-
Allow the flask to cool slowly to room temperature on the benchtop, undisturbed.
-
Once at room temperature, you can further cool the flask in an ice bath to maximize crystal yield.[1]
-
-
Consider an Alternative Purification Method: If recrystallization proves consistently difficult, column chromatography may be a more suitable approach.
Issue 2: Significant Product Loss During Purification
Scenario: You are experiencing a low recovery of your purified this compound after recrystallization or column chromatography.
Potential Causes:
-
Recrystallization:
-
Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling.[1]
-
Washing the collected crystals with a solvent at room temperature can redissolve a substantial amount of the product.
-
-
Column Chromatography:
-
The compound may be irreversibly binding to the stationary phase (e.g., silica gel).
-
The chosen eluent system may not be optimal for eluting the compound from the column.
-
Step-by-Step Solutions:
-
Optimizing Recrystallization:
-
Minimize Solvent Volume: Use the minimum amount of boiling solvent required to fully dissolve the crude product.[1]
-
Use Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.
-
-
Optimizing Column Chromatography:
-
Stationary Phase Selection: For basic amines like this compound, standard silica gel can lead to peak tailing and irreversible adsorption due to its acidic nature.[2] Consider using an amine-functionalized silica column or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1% in the eluent).[2][3][4]
-
Eluent System Optimization: Develop your eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common eluent system for amines is a gradient of methanol in dichloromethane.[5]
-
Issue 3: Product Discoloration (e.g., Yellowing or Browning)
Scenario: The purified this compound appears colored, suggesting the presence of impurities.
Potential Causes:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which can form colored byproducts.[6][7] This can be exacerbated by heat and light.
-
Residual Acidic Impurities: Traces of acid from the synthesis or workup can catalyze degradation and color formation.
-
Incomplete Removal of Colored Impurities: The purification method may not be effectively removing all colored starting materials or byproducts.
Step-by-Step Solutions:
-
Preventing Oxidation:
-
Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Heat Exposure: Avoid prolonged heating during recrystallization.
-
-
Decolorization:
-
Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb colored impurities. Heat the mixture for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.
-
-
Thorough Purification:
-
Ensure your chosen purification method is robust enough to separate the colored impurities. This may require optimizing the solvent system for recrystallization or the eluent for chromatography.
-
Issue 4: Tailing of the Product Spot on TLC and Broad Peaks in Column Chromatography
Scenario: When analyzing your compound by TLC, the spot appears elongated or "tails." During column chromatography, the product elutes as a broad band, leading to poor separation and mixed fractions.
Potential Causes:
-
Acid-Base Interactions: The primary amine of your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction causes the compound to "stick" to the stationary phase, resulting in tailing.[2]
-
Overloading the Column: Applying too much crude material to the column can lead to broad peaks.
Step-by-Step Solutions:
-
Neutralize the Stationary Phase:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine or ammonia, into your eluent system (e.g., 0.1-1% v/v).[2][4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[2][3]
-
-
Proper Column Loading:
-
As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: For small to moderate scales (up to a few grams), recrystallization is often the most straightforward and cost-effective method. For larger scales or when dealing with difficult-to-separate impurities, column chromatography on amine-functionalized silica or silica gel with a basified eluent is recommended.
Q2: How can I determine the purity of my final product?
A2: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.
Q3: How should I store the purified this compound?
A3: As an aromatic amine hydrochloride, the compound is a salt and generally more stable than its free-base form. However, it is still advisable to store it in a tightly sealed container, protected from light and moisture, at room temperature.
Q4: Can I purify the free base of [3-(3-Phenylpropoxy)phenyl]amine and then convert it to the hydrochloride salt?
A4: Yes, this is a common and often effective strategy. The free base can be purified by column chromatography on silica gel (with a basified eluent) or by distillation if it is a liquid. After purification, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure hydrochloride salt.[8]
Q5: My compound is an amine hydrochloride salt. Can I still use reversed-phase chromatography?
A5: Yes, reversed-phase chromatography can be a powerful tool. For basic amine compounds, it is often beneficial to use a mobile phase with a high pH (alkaline) to keep the amine in its free-base form.[2] This increases its hydrophobicity and retention on the C18 column, often leading to better separation.[2] A common mobile phase would be a gradient of acetonitrile in water with a basic modifier like triethylamine or ammonium hydroxide.[2]
III. Experimental Protocols and Data
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Good starting point for many amine hydrochlorides. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA, may offer different solubility characteristics. |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | Can be effective for moderately polar compounds. |
| Ethanol/Water | Polar Protic | Variable | A versatile solvent pair; adjust the ratio to fine-tune solubility. |
| Isopropanol/Hexanes | Mixed | Variable | Good for compounds that are too soluble in pure alcohol. |
Protocol 1: General Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If it does not fully dissolve, add small portions of hot solvent until it does.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Slurry Packing the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or dichloromethane with 0.5% triethylamine). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visual Guides
Workflow for Troubleshooting Recrystallization Issues
Caption: Troubleshooting flowchart for recrystallization.
Decision Tree for Purification Method Selection
Caption: Decision guide for selecting a purification method.
V. References
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]
-
Organic Preparations Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). Recovery of amines from by-product chloride salts. Retrieved from
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). (3Z)-3-[(3-phenylpropoxy)imino]-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Retrieved from [Link]
-
ChemSrc. (2024, July 15). [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of preparation method of phenylephrine hydrochloride impurity. Retrieved from
-
ResearchGate. (2025, August 7). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Overcoming solubility issues of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride in aqueous buffers
Technical Support Center: [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffer systems.
This compound possesses a chemical structure that presents inherent solubility difficulties. The molecule contains a large, non-polar phenylpropoxy group and a phenyl ring, which contribute to significant hydrophobicity. While the amine group is salified as a hydrochloride salt to improve aqueous solubility, its effectiveness is highly dependent on the solution's pH.[1] At or above the pKa of the amine, the compound will convert to its neutral, free base form, which is significantly less soluble and likely to precipitate out of solution.[2][3]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes. The strategies outlined here are based on fundamental principles of physical chemistry and formulation science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I tried dissolving the compound in standard PBS (pH 7.4) and it immediately turned cloudy or precipitated. Why?
Answer: This is the most common issue encountered and is expected behavior due to the chemistry of amine hydrochloride salts.
The Underlying Mechanism: Your compound is an amine hydrochloride, which is the salt of a weak base (the amine) and a strong acid (HCl). In its salt form (protonated), the molecule carries a positive charge and is more readily solvated by water. However, the solubility is governed by a pH-dependent equilibrium. The approximate pKa of a typical aromatic amine is in the range of 4-5.
At a neutral pH of 7.4, which is well above the pKa of the amine, the equilibrium shifts dramatically towards the un-ionized (free base) form of the molecule.
R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (insoluble free base) + H⁺ + Cl⁻
This neutral free base is significantly more hydrophobic due to the loss of the ionic charge and the dominance of the phenyl and phenylpropoxy groups, causing it to precipitate from the aqueous buffer.[4]
Key Takeaway: Standard physiological buffers like PBS (pH 7.4) are generally unsuitable for preparing stock solutions of this compound unless other solubilizing agents are used.
Q2: What is the ideal pH for dissolving this compound, and how should I prepare my buffer?
Answer: To maintain the compound in its soluble, ionized (protonated) state, the pH of the buffer should be maintained at least 1.5 to 2 units below the amine's pKa. Since the exact pKa is not published, a safe starting point is a pH between 3.0 and 4.5.
Recommended Buffer Systems:
-
Citrate Buffer (pH 3.0 - 6.2): Excellent choice for this range, biocompatible.
-
Acetate Buffer (pH 3.6 - 5.6): Another common and effective option.
Experimental Protocol: Preparing a 10 mM Stock Solution in pH 4.0 Acetate Buffer
-
Prepare the Buffer:
-
Prepare a 0.1 M solution of acetic acid.
-
Prepare a 0.1 M solution of sodium acetate.
-
In a beaker, add the 0.1 M acetic acid solution and monitor the pH with a calibrated meter.
-
Slowly titrate with the 0.1 M sodium acetate solution until the pH reaches 4.0.
-
Sterile filter the buffer if required for your application (e.g., cell-based assays).
-
-
Dissolve the Compound:
-
Weigh the required amount of this compound for a 10 mM solution. (Molecular Weight: ~279.79 g/mol for the hydrochloride salt).
-
Add the compound to the appropriate volume of pH 4.0 acetate buffer.
-
Use a vortex mixer to agitate the solution. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution if necessary. Do not boil.
-
Visually inspect for complete dissolution. The solution should be clear and free of particulates.
-
Q3: I need a higher concentration, but the compound won't fully dissolve even in an acidic buffer. What is my next step?
Answer: When pH adjustment alone is insufficient, the next strategy is to use a co-solvent to increase the solubilizing capacity of your vehicle. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for hydrophobic molecules.[5]
Choosing a Co-Solvent: The choice depends on your experimental system, especially its tolerance for organic solvents.
| Co-Solvent | Mechanism of Action | Recommended Starting % (v/v) | Considerations |
| DMSO | Aprotic, highly polar solvent. Disrupts water structure to create solvent pockets more favorable for the drug. | 5-10% in final solution | Gold standard for initial testing. Can be cytotoxic above 0.5-1% in many cell lines. |
| Ethanol | Reduces solvent polarity. | 10-20% in final solution | Generally less toxic than DMSO but may affect protein conformation or cell signaling at higher concentrations. |
| PEG 400 | Polyethylene glycol. Reduces solvent polarity and can form complexes. | 10-30% in final solution | Low toxicity, often used in in vivo formulations. Can be viscous. |
Experimental Protocol: Preparing a 50 mM Stock in a DMSO/Aqueous Buffer System
-
Prepare Primary Stock: Weigh your compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 200 mM). This should dissolve readily.
-
Prepare Working Buffer: Prepare your chosen aqueous buffer (e.g., pH 4.0 acetate buffer).
-
Create Final Solution: Slowly add the DMSO stock solution to the aqueous buffer dropwise while vortexing. For a final solution with 10% DMSO, you would add 1 part of your DMSO stock to 9 parts of aqueous buffer.
-
Observe for Precipitation: If the solution remains clear, you have successfully created a stable stock. If precipitation occurs, the compound's solubility limit in that specific co-solvent/buffer mixture has been exceeded. You may need to increase the percentage of DMSO or lower the final compound concentration.
Q4: My experiment is highly sensitive to organic solvents. Are there any solvent-free alternatives?
Answer: Yes. For sensitive applications like cell culture or certain enzymatic assays, complexation agents such as cyclodextrins or low concentrations of non-ionic surfactants are excellent alternatives.
Mechanism Comparison:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] The hydrophobic part of your compound partitions into this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.
-
Surfactants: Surfactants form micelles in water above their critical micelle concentration (CMC).[10][11] These micelles have a hydrophobic core where your compound can be sequestered, and a hydrophilic shell that allows the entire structure to remain dissolved in the aqueous buffer.[12][13] Polysorbate 80 (Tween® 80) is a widely used, biocompatible non-ionic surfactant.[14]
Experimental Protocol: Phase Solubility Study with HP-β-CD
This protocol helps determine the required concentration of HP-β-CD to achieve your target drug concentration.
-
Prepare Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., pH 6.0 phosphate buffer) at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add Excess Compound: Add an excess amount of this compound to a small, fixed volume of each HP-β-CD solution in separate sealed vials. Ensure solid compound is visible at the bottom.
-
Equilibrate: Agitate the vials on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Quantify: Centrifuge the vials at high speed to pellet the undissolved compound. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze: Determine the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show you the relationship and help you select the appropriate HP-β-CD concentration for your needs.
Visual Troubleshooting Guide & Workflows
Solubility Troubleshooting Workflow
This diagram provides a step-by-step decision-making process for achieving your desired final concentration.
Caption: A decision tree for troubleshooting solubility issues.
Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it soluble in water.
Caption: Encapsulation of a drug by a cyclodextrin.
References
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available at: [Link]
-
PubChem. (n.d.). (3Z)-3-[(3-phenylpropoxy)imino]-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]
-
ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields. Available at: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information. Available at: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]
-
PubChem. (n.d.). Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). National Center for Biotechnology Information. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
ACS Publications. (n.d.). Solubilization of cyclodextrins for analytical applications. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
NIH. (2024). Cyclodextrins: Properties and Applications. PubMed Central. Available at: [Link]
-
Scholars Portal Journals. (n.d.). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Available at: [Link]
-
LookChem. (n.d.). N-Methyl-3-phenylpropylamine hydrochloride. Available at: [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 3-Phenylpropylamine. National Center for Biotechnology Information. Available at: [Link]
-
NIH. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available at: [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
ChemSrc. (2024). [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. Available at: [Link]
Sources
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- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
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- 14. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development | Pharmaceuticals | MDPI [mdpi.com]
Identifying and removing impurities from [3-(3-Phenylpropoxy)phenyl]amine hydrochloride
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with [3-(3-Phenylpropoxy)phenyl]amine hydrochloride. Ensuring the purity of this compound is paramount for reproducible experimental results and for meeting stringent regulatory standards in pharmaceutical development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and removal of impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis and purity of this compound.
Q1: What are the most common types of impurities I should expect?
The impurities associated with this compound typically fall into several categories stemming from its synthesis and handling.
Table 1: Potential Impurities and Their Likely Sources
| Impurity Category | Specific Examples | Likely Source |
|---|---|---|
| Process-Related Impurities | Unreacted starting materials (e.g., 3-(3-phenylpropoxy)phenol, nitrobenzene precursors), reagents from previous steps. | Incomplete reaction or inefficient removal during initial workup.[1] |
| By-products | Isomeric variants, products of side-reactions (e.g., over-alkylation), or degradation products. | Non-specific reaction conditions or instability during synthesis or storage. |
| Residual Solvents | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Isopropanol. | Solvents used during reaction, extraction, or recrystallization steps.[2] |
| Inorganic Salts | Sodium chloride (NaCl), Sodium sulfate (Na₂SO₄). | Remnants from aqueous workups, pH adjustments, or drying steps.[3] |
Q2: Which analytical technique should I use for routine purity checks?
For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. It is highly effective for quantifying the main compound and detecting non-volatile organic impurities.[4] A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol.[4]
Q3: My compound is a hydrochloride salt. How does this affect analysis and purification?
The hydrochloride salt form significantly increases the compound's polarity and water solubility compared to its free base form.
-
Analysis: In HPLC, the salt form is generally well-behaved, especially in acidic mobile phases which keep the amine protonated. However, using an unbuffered or insufficiently buffered mobile phase can lead to peak splitting or tailing, as you may have a mixture of the protonated (salt) and neutral (free base) forms on the column.[5]
-
Purification: The salt form is ideal for recrystallization from polar protic solvents. It also allows for purification strategies that leverage its ionic nature, such as washing with non-polar organic solvents to remove non-polar impurities.[6]
Part 2: Impurity Identification Workflow
Identifying an unknown impurity requires a systematic approach combining chromatographic separation with spectroscopic analysis.
Caption: Workflow for systematic impurity identification.
Part 3: Troubleshooting Analytical Issues
Q: I see an unexpected peak in my HPLC chromatogram. What is the first step?
A: The first step is to determine if the peak is a genuine impurity or an artifact.
-
Blank Injection: Inject your mobile phase or solvent blank. If the peak is present, it's a system peak or comes from the solvent.
-
Sample Concentration: Analyze the sample at a lower concentration. An impurity peak should decrease proportionally with the main peak.
-
LC-MS Analysis: The most direct next step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the compound responsible for the unknown peak, which is a critical piece of information for its identification.[4]
Q: My ¹H NMR spectrum is clean, but HPLC shows impurities. Why?
A: This is a common scenario and highlights the different sensitivities of these techniques.
-
Sensitivity: HPLC with UV detection is often more sensitive to certain impurities than NMR. An impurity present at a 0.1% level might be clearly visible in an HPLC chromatogram but fall below the detection limit or be lost in the baseline noise of a standard ¹H NMR spectrum.[7]
-
Structure: The impurity may have a structure very similar to the parent compound, with proton signals that overlap significantly, making it difficult to distinguish by NMR alone. It may also be an impurity with no protons (e.g., a fully substituted aromatic ring) or a non-UV active impurity that is not detected by HPLC-UV but is by other detectors. Nuclear Magnetic Resonance (NMR) is a powerful tool for providing detailed structural information about molecules.[8][9]
Part 4: Purification Method Selection Guide
Choosing the right purification method depends on the nature of the impurities you need to remove.
Caption: Decision tree for selecting a purification method.
Part 5: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This is the most effective method for removing small amounts of impurities that have different solubility profiles from the main compound.
Causality: The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature. A suitable solvent will dissolve the compound completely at a high temperature but only sparingly at a low temperature. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities that are either highly soluble (remain in the solvent) or highly insoluble (can be filtered out while hot).[10]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude material in small amounts of various solvents (see Table 2). An ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude amine hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Work on a steam bath or hot plate in a fume hood.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 2: Suggested Solvents for Recrystallization of Amine Hydrochlorides
| Solvent | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Isopropanol | Polar Protic | 82.6 | Often an excellent choice. Good solubility when hot, poor when cold.[6] |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol; may be too good a solvent (lower recovery). |
| Methanol/Ether | Mixed | N/A | Dissolve in minimal hot methanol, then add diethyl ether until cloudy. Reheat to clarify and cool. |
| Water | Highly Polar | 100 | Can be effective, but drying is more difficult. Best for removing organic, non-polar impurities.[11] |
Protocol 2: Purification by Acid-Base Extraction
This technique is exceptionally powerful for removing inorganic salts and non-basic organic impurities.[12]
Causality: This method exploits the reversible conversion between the water-soluble amine hydrochloride salt and the organic-soluble free amine. By basifying the aqueous solution, the free amine is generated, which can be extracted into an organic solvent, leaving water-soluble salts behind. The amine can then be recovered as a pure salt.[13][14]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine hydrochloride in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10 (confirm with pH paper). The free amine may precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in Dioxane or HCl in isopropanol) dropwise with stirring. The pure amine hydrochloride will precipitate.
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., cold Ethyl Acetate), and dry under vacuum.
Part 6: Troubleshooting Purification
Q: My compound "oils out" during recrystallization. What should I do?
A: "Oiling out" occurs when the solid melts or its solubility limit is exceeded above its melting point.
-
Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil redissolves, then attempt to cool again.
-
Change Solvents: The boiling point of your solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent where it is very soluble, then add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy. Add a drop of the good solvent to clarify and then cool.
Q: My amine streaks badly on a silica gel column. How can I improve the separation?
A: Basic amines interact strongly with the acidic silanol groups on the surface of silica gel, causing severe tailing and poor separation.[15]
-
Add a Modifier: Add a small amount of a competing base to your mobile phase, such as 0.5-1% triethylamine or ammonium hydroxide. This will occupy the acidic sites on the silica, allowing your amine to elute more symmetrically.[16]
-
Use a Different Stationary Phase: The best solution is to avoid standard silica gel. Use an amine-functionalized silica column (KP-NH) or basic alumina, which are designed for the purification of basic compounds and do not require mobile phase modifiers.[17] Alternatively, reversed-phase chromatography on a C18 column is often very effective for purifying polar amine salts.[18]
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
Quantum Analytics. (n.d.). Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. [Link]
-
Almac Group. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Vignaduzzo, S. E., & Kaufman, T. S. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Johansen, M. G., & Hansen, S. H. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Reddit. (2024). Amine workup. [Link]
-
Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing. [Link]
-
Quality Analysis. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?[Link]
- Google Patents. (n.d.).
-
University of Missouri-St. Louis. (n.d.). Liquid/liquid Extraction. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
-
PubMed. (2003). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
- Google Patents. (n.d.). Purification of primary aromatic amine hydrohalides of the benzene series.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. (n.d.).
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Oxford Academic. (1972). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. [Link]
-
California State University, Sacramento. (n.d.). Recrystallization1. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
-
European Patent Office. (2009). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aromatic Amines
As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing, especially when dealing with basic compounds like aromatic amines. This guide is designed to move beyond simple checklists and provide a deep, mechanistic understanding of why tailing occurs with these specific molecules and how to systematically eliminate it. Our approach is built on diagnosing the root cause, as effective troubleshooting is not about trying random fixes, but about making scientifically informed decisions.
Section 1: The "Why" - Core Mechanisms of Peak Tailing for Aromatic Amines
Understanding the underlying chemistry is the first step to resolving chromatographic issues. Aromatic amines are particularly prone to peak tailing due to their basic nature and their interaction with the HPLC stationary phase.
Q1: I'm analyzing an aromatic amine and my peaks are tailing severely. What's the fundamental cause?
Peak tailing for basic compounds like aromatic amines is most often a symptom of more than one retention mechanism occurring during the separation.[1] While the primary, desired mechanism in reversed-phase HPLC is hydrophobic interaction with the C18 stationary phase, a secondary, undesirable interaction is also taking place. This secondary interaction is typically stronger and kinetically slower, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[2]
The most common culprit is the interaction between the basic amine functional group and residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[3][4] These silanol groups are acidic and can create strong ionic interactions with protonated amines, disrupting the ideal chromatographic process.[5]
Q2: What exactly is the "silanol effect" and how does it specifically impact aromatic amines?
The "silanol effect" refers to the undesirable interactions between analytes and silanol groups on the silica stationary phase. During the manufacturing of C18 columns, not all silanol groups on the silica surface can be chemically bonded with the C18 chains due to steric hindrance. These remaining, exposed silanols are a primary cause of peak tailing for basic compounds.[2][5]
Silanol groups can be categorized based on their acidity, with free or solitary silanols being the most acidic and thus the most problematic.[2][6] Here's the critical interaction:
-
Ionization State: In typical reversed-phase mobile phases (pH 3-7), the basic aromatic amine (R-NH2) will be protonated (R-NH3+). Simultaneously, the acidic silanol groups (pKa ~3.5-4.5) will be deprotonated and carry a negative charge (Si-O-).[3][7]
-
Ionic Interaction: The positively charged amine is strongly attracted to the negatively charged silanol site via an ion-exchange mechanism.[3] This is a much stronger interaction than the intended hydrophobic retention.
-
Delayed Elution: Molecules that engage in this strong ionic "adsorption" are held back longer than molecules that only interact hydrophobically. This differential retention is what creates the tail.[3]
Q3: How does mobile phase pH contribute to peak tailing for aromatic amines?
Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like aromatic amines.[8][9] The pH dictates the ionization state of both the analyte and the problematic silanol groups, directly influencing the secondary interactions.[5]
-
Low pH (e.g., pH < 3): At this pH, the concentration of H+ is high. This effectively "suppresses" the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form. While the amine is fully protonated (R-NH3+), the lack of a negative charge on the silica surface significantly reduces the strong ionic interaction, leading to improved peak shape.[1]
-
Intermediate pH (e.g., pH 4-7): This is often the worst range for aromatic amines. The amines are protonated (R-NH3+), and a significant portion of the silanols are deprotonated (Si-O-), maximizing the undesirable ionic interactions and causing severe tailing.[7]
-
High pH (e.g., pH > 8): At high pH, the amine is deprotonated and exists in its neutral, free base form (R-NH2). This eliminates the positive charge on the analyte, preventing ionic interaction with the now fully deprotonated silanol groups (Si-O-). This can yield excellent peak shapes but requires a specialized, high-pH stable column to prevent dissolution of the silica backbone.[10]
| pH Range | Aromatic Amine State (pKa ~4-5) | Silanol Group State (pKa ~3.5-4.5) | Resulting Interaction & Peak Shape |
| pH < 3 | Protonated (R-NH₃⁺) | Mostly Neutral (Si-OH) | Good: Ionic interaction is minimized. |
| pH 4-7 | Protonated (R-NH₃⁺) | Mostly Deprotonated (Si-O⁻) | Poor: Strong ionic interaction leads to severe tailing. |
| pH > 8 | Neutral (R-NH₂) | Deprotonated (Si-O⁻) | Good: No ionic interaction. Requires a pH-stable column. |
Section 2: A Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing issues. The key is to change one variable at a time to isolate the cause.
Q4: I'm seeing peak tailing. Where do I start my investigation?
Always start with the easiest and most common variables: the mobile phase.[11] It's much simpler to adjust the mobile phase than to replace a column or re-plumb the system. More than 80% of peak shape issues with basic compounds can be solved by optimizing the mobile phase chemistry.
Q5: How do I diagnose and fix issues related to the mobile phase?
-
Check the pH: For aromatic amines, the first step is to lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0.[12] This protonates the silanol groups and is the single most effective way to reduce tailing.[1] Use a calibrated pH meter and always measure the pH of the aqueous component before mixing it with the organic solvent.[9]
-
Use a Buffer: A simple acid like formic acid or TFA will lower the pH but may not provide sufficient buffering capacity, leading to reproducibility issues.[13] Use a proper buffer with a pKa within +/- 1 unit of your target pH.[14] For a target pH of 2.7, a phosphate buffer is an excellent choice.
-
Add a Competing Base: If lowering the pH is not enough, add a "silanol suppressor" or competing base to the mobile phase. This is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Triethylamine (TEA) at a low concentration (e.g., 5-10 mM) is a classic choice.[15]
Q6: I've optimized the mobile phase, but still see tailing. How do I address column problems?
If mobile phase adjustments don't solve the issue, the column is the next logical suspect.[1]
-
Column Choice: Are you using a modern, high-purity silica column? Older columns ("Type A" silica) have higher metal content and more acidic silanols, making them notoriously bad for basic compounds.[15] Modern, high-purity ("Type B") silica columns that are densely bonded and end-capped will provide much better peak shape.[2]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, acting as new active sites and causing tailing.[16] See the protocol below for flushing your column.
-
Column Void: A void or channel at the head of the column can cause the sample band to spread, leading to tailing or split peaks.[1][17] This can be caused by pressure shocks or mobile phase incompatibility. Try reversing and flushing the column (if the manufacturer allows it) or replace it if a void is visible.[1]
Section 3: Advanced Solutions & Experimental Protocols
Q7: When should I consider using ion-pairing agents?
Ion-pairing chromatography is a powerful but more complex technique. You should consider it when pH adjustments and competing bases are insufficient, or when you need to increase the retention of your aromatic amine. An ion-pairing reagent is a molecule with a long alkyl chain and an ionic head group (e.g., a sulfonate).
-
Mechanism: The hydrophobic alkyl chain adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The ionic head group (e.g., SO₃⁻) is then available to form a tight, neutral ion pair with the protonated amine (R-NH₃⁺). This neutral pair is then retained by the standard reversed-phase mechanism.
-
Example Reagent: For basic amines, an alkyl sulfonic acid like 1-hexanesulfonic acid sodium salt at 5 mM is a common choice.[18]
-
Caution: Ion-pairing reagents are notoriously difficult to wash out of a column. Dedicate a specific column for ion-pairing methods.
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Acid/Buffer | Formic Acid, Phosphate Buffer | 10-25 mM | Suppresses silanol ionization by lowering pH.[15] |
| Competing Base | Triethylamine (TEA) | 5-10 mM | Competitively blocks active silanol sites.[15] |
| Ion-Pair Reagent | 1-Hexanesulfonic Acid | 5 mM | Forms a neutral ion pair with the analyte.[18] |
Protocol 1: Step-by-Step Mobile Phase pH Optimization
-
Determine Analyte pKa: Find the pKa of your aromatic amine. Most simple aromatic amines have a pKa between 4 and 5.[12]
-
Prepare Buffers: Make a series of aqueous buffers at different pH values. For an amine with pKa ~4.5, good starting points would be pH 2.5, 3.0, and 7.0 (if you have a pH-stable column). Use a buffer like phosphate, which is effective in the low pH range.
-
Initial Condition: Start with your standard organic mobile phase (e.g., acetonitrile or methanol) and the pH 2.5 buffer. Equilibrate the column for at least 10-15 column volumes.
-
Inject and Analyze: Inject your standard and evaluate the peak asymmetry factor (As). An ideal peak has As = 1.0. A tailing peak has As > 1.2.
-
Iterate: Sequentially test the other pH conditions, ensuring the column is fully equilibrated with each new mobile phase.
-
Evaluate Results: Compare the chromatograms. The condition that provides an asymmetry factor closest to 1.0 with adequate retention is your optimum. You will likely see a dramatic improvement in peak shape at pH < 3.[1]
Protocol 2: Column Flushing for Suspected Contamination
If you suspect contamination from strongly retained basic compounds, a multi-step wash is required.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Aqueous Wash: Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., 95:5 Water:Acetonitrile).
-
Intermediate Solvent: Flush with 20 column volumes of 100% Methanol.
-
Strong Organic Wash: Flush with 20 column volumes of a strong, non-polar solvent like Isopropanol (IPA) or Tetrahydrofuran (THF), if compatible with your column. This helps remove strongly adsorbed hydrophobic contaminants.
-
Return to Intermediate: Flush again with 20 column volumes of 100% Methanol.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase for at least 20 column volumes before injecting a test sample.
Section 4: Frequently Asked Questions (FAQs)
Q8: What is a good "go-to" starting mobile phase for a new aromatic amine method? A: A robust starting point is a mobile phase containing 10-20 mM potassium phosphate buffer adjusted to pH 2.7, mixed with acetonitrile or methanol. This condition effectively suppresses most silanol interactions.
Q9: Can I eliminate tailing completely? A: Achieving perfect Gaussian peaks (As = 1.0) can be challenging. The goal is to reduce tailing to an acceptable and reproducible level (typically As < 1.5) that allows for accurate integration and quantification.[1]
Q10: How does temperature affect peak shape for amines? A: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape. It enhances the kinetics of desorption from active sites, making the interactions faster and reducing the lag that causes tailing. However, its effect is usually less pronounced than mobile phase pH optimization.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
LC Resources. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chang, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Solutions #35: Silica Purity #2 – Silanols. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Diaryl Ethers
Welcome to the Technical Support Center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important structural motifs. The diaryl ether linkage is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis. The content is structured to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section is organized by common experimental issues. Each problem is followed by a series of potential causes and actionable solutions based on established chemical principles.
Issue 1: Low to No Product Yield
A lack of desired product is a common starting point for troubleshooting. The key is to systematically evaluate each component of the reaction.
Potential Cause A: Catalyst Inactivity or Incompatibility
The choice and handling of the catalyst are critical. Both copper- and palladium-based systems are sensitive to their environment.
-
Copper-Catalyzed Systems (Ullmann-Type Reactions):
-
Insight: Traditional Ullmann reactions often required stoichiometric copper at high temperatures.[1][3] Modern protocols use catalytic copper, but the oxidation state and coordinating ligands are crucial.
-
Solution 1: Copper Source and Pre-activation. Screen various copper sources like CuI, Cu₂O, or CuBr.[4][5] For classic Ullmann reactions, activating copper powder (e.g., by reduction of copper sulfate with zinc) can improve reactivity.[6]
-
Solution 2: Ligand Assistance. For challenging substrates, especially electron-rich aryl halides, the addition of a ligand is often necessary to facilitate the reaction at lower temperatures.[7][8] A ligand screening is recommended; common choices include N,N-dimethylglycine, 1,10-phenanthroline, and picolinic acid.[1][4][7]
-
-
Palladium-Catalyzed Systems (Buchwald-Hartwig C-O Coupling):
-
Insight: The Buchwald-Hartwig reaction relies on a Pd(0) active species. The choice of ligand is paramount for promoting both oxidative addition and reductive elimination steps.[9]
-
Solution 1: Ligand Selection. Bulky, electron-rich phosphine ligands are generally most effective.[9][10] The choice of ligand can be critical for specific substrate combinations, such as hindered primary amines.[11] Consider ligands like DavePhos or BrettPhos for different amine classes.[12]
-
Solution 2: Palladium Precatalyst. Air- and moisture-stable palladium precatalysts can offer better reproducibility and reactivity compared to sources like Pd(OAc)₂.[9]
-
Potential Cause B: Inappropriate Reaction Temperature
-
Insight: Temperature plays a significant role in reaction kinetics. Traditional Ullmann reactions often require temperatures exceeding 150 °C.[13] Modern, ligand-accelerated systems can operate at much milder conditions, typically between 80-120 °C.[4][13]
-
Solution:
-
For Ligand-Accelerated Systems: If no reaction is observed, incrementally increase the temperature.
-
For Traditional Systems: If you are not using a ligand, higher temperatures may be necessary.
-
If Decomposition Occurs: Lower the reaction temperature. High temperatures can lead to side product formation.[13]
-
Potential Cause C: Substrate Reactivity
-
Insight: The nature of the aryl halide and the phenol significantly impacts reactivity.
-
Aryl Halide: The general reactivity order is I > Br > OTf > Cl.[9][13] Electron-withdrawing groups on the aryl halide typically accelerate the reaction.[13][14]
-
Phenol: Electron-donating groups on the phenol generally increase its nucleophilicity and reaction rate. Conversely, electron-withdrawing groups on the phenol can make the coupling more challenging.[15]
-
-
Solution:
-
If using a less reactive aryl halide (e.g., an aryl chloride), you may need a more active catalyst system (e.g., a more sophisticated ligand) or harsher conditions.[13]
-
For electron-poor phenols, a stronger base or a more robust catalyst system might be required.
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected products indicates competing reaction pathways.
Potential Cause A: Dehalogenation of the Aryl Halide
-
Insight: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction, especially when the desired coupling is slow. The hydrogen atom can come from trace water, the solvent, or the nucleophile itself.[13]
-
Solution:
Potential Cause B: Homocoupling of the Aryl Halide
-
Insight: The aryl halide can couple with itself to form a biaryl compound. This is more common at higher temperatures.
-
Solution:
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my diaryl ether synthesis?
A1: The choice of solvent is critical and depends on the specific reaction type.
-
For Ullmann-type reactions:
-
Traditionally, high-boiling polar aprotic solvents like DMF, NMP, or pyridine were used.[1][3]
-
However, modern protocols have shown that non-polar solvents like toluene or xylene can be effective, particularly with certain catalyst systems.[14] In some cases, acetonitrile has also been used successfully.[5] It is important to screen solvents, as some, like anisole and 1,4-dioxane, may coordinate to the metal center and be less effective.[14]
-
-
For Buchwald-Hartwig reactions:
-
Toluene is a common and effective solvent. The choice of solvent can influence the reaction's success, and screening may be necessary.
-
Q2: What is the best base to use for my reaction?
A2: The base plays a crucial role in deprotonating the phenol to form the active phenoxide nucleophile.
-
Inorganic bases are typically used. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[4]
-
Cesium carbonate (Cs₂CO₃) is often more effective than potassium-based salts because cesium phenoxides are more dissociated and soluble in organic solvents.[5]
-
The strength of the base can be important. For less reactive phenols, a stronger base may be required.
Q3: I am trying to synthesize a sterically hindered diaryl ether and am having difficulty. What can I do?
A3: The synthesis of sterically hindered diaryl ethers is a known challenge.[16]
-
For Ullmann-type reactions: A newer method using picolinic acid as a ligand for copper iodide in DMSO with K₃PO₄ as the base has been shown to be effective for synthesizing hindered diaryl ethers.[1][17][18]
-
For Buchwald-Hartwig reactions: The use of bulky, electron-rich biarylphosphine ligands is often necessary to overcome the steric hindrance.[10] A newly developed bulky biarylphosphine ligand has shown promise for these challenging couplings under milder conditions.[19]
Q4: How can I purify my diaryl ether product?
A4: Purification strategies depend on the nature of the product and the remaining impurities.
-
Initial Workup: After the reaction is complete, a common workup procedure involves cooling the mixture, diluting it with an organic solvent like ethyl acetate, and washing with water to remove inorganic salts.[4] Filtering through a pad of Celite can also help remove insoluble materials.[13]
-
Chromatography: Column chromatography is a standard method for purifying the crude product.[4]
-
Distillation/Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[20] For liquid products, distillation under reduced pressure may be an option.[21]
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Modern Ullmann-Type Diaryl Ether Synthesis
This protocol is adapted from a method effective for the synthesis of sterically hindered and heteroaryl diaryl ethers.[1][15]
-
Reaction Setup:
-
To an oven-dried screw-cap test tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (5 mol%), a suitable ligand (e.g., picolinic acid, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Add the degassed, anhydrous solvent (e.g., DMSO, 2.0 mL) via syringe.[1]
-
-
Reaction:
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and water, and proceed with extraction and purification.[4]
-
Optimization Parameters Table
| Parameter | Variables to Screen | Typical Range |
| Copper Source | CuI, CuBr, Cu₂O | 5-10 mol% |
| Ligand | N-methylglycine, 1,10-phenanthroline, L-proline, picolinic acid | 10-20 mol% |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1.5-2.5 equiv. |
| Solvent | DMF, Dioxane, Toluene, DMSO | As required |
| Temperature | 80 °C, 100 °C, 120 °C | As required |
Note: These are general guidelines. Optimal conditions will vary depending on the specific substrates.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
This protocol is a general guideline for palladium-catalyzed C-O coupling.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.5-3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.
-
-
Reagent Addition:
-
Add the aryl halide (1.0 equiv.) and the phenol (1.2 equiv.).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
-
Reaction:
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
-
Workup:
-
Cool the reaction, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography.
-
Section 4: Visualizing Key Concepts
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield diaryl ether synthesis.
Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC, NIH. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed. [Link]
-
(n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]
-
(n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC, NIH. [Link]
-
(n.d.). (PDF) Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. Retrieved from [Link]
-
(n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Siberian Journal of Chemistry. [Link]
-
Ye, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]
-
(n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. BJOC. [Link]
-
(n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, ACS Publications. [Link]
-
Maiti, D., & Buchwald, S. L. (n.d.). MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT. [Link]
-
(n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. Request PDF, ResearchGate. [Link]
-
(n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
(2022). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]
- (n.d.).
-
(n.d.). Reaction optimization conditions for reductive Ullmann homo-coupling of... Download Table, ResearchGate. [Link]
-
(n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
(n.d.). Ullmann condensation. Wikipedia. [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC, NIH. [Link]
- (n.d.). Catalytic dehydration of aryl alcohols to diaryl ethers.
-
(n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]
-
(n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
(2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]
- (n.d.). Chapter 2: Synthetic Methods for Dialkyl Ethers. Books, The Royal Society of Chemistry.
-
(n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, ACS Publications. [Link]
-
(n.d.). Ullmann reaction. PPTX, Slideshare. [Link]
-
(n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]
Sources
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
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- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
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- 17. pubs.acs.org [pubs.acs.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. jsynthchem.com [jsynthchem.com]
- 21. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Phenylalkoxy Aniline Derivatives: A Medicinal Chemistry Perspective
Introduction
Phenylalkoxy aniline derivatives represent a versatile and highly significant scaffold in modern medicinal chemistry. Characterized by a core structure featuring a phenyl ring linked to an aniline moiety via an alkoxy bridge, these compounds have demonstrated a remarkable breadth of biological activities. This structural motif serves as a privileged template, allowing for extensive chemical modification and optimization, which has led to the discovery of potent agents targeting a wide array of diseases. The inherent flexibility in substituting the phenyl, alkoxy, and aniline components provides a powerful tool for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
This guide offers a comparative analysis of the structure-activity relationships (SAR) across several key therapeutic areas where phenylalkoxy aniline derivatives have shown significant promise. We will delve into their roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative experimental data. Furthermore, this document provides detailed, validated protocols for the key biological assays discussed, aiming to equip researchers, scientists, and drug development professionals with the necessary insights to advance their own discovery programs.
Comparative Analysis of Biological Activities
The therapeutic potential of phenylalkoxy aniline derivatives is largely dictated by the specific substitution patterns on the aromatic rings and the nature of the alkoxy linker. This section explores the nuanced structure-activity relationships that govern their efficacy in different disease contexts.
Anticancer Activity
Phenylalkoxy aniline derivatives have emerged as a prominent class of anticancer agents, primarily functioning as kinase inhibitors. By targeting key enzymes in signaling pathways that are often dysregulated in cancer, these compounds can effectively halt tumor growth and proliferation.
Mechanism of Action: Kinase Inhibition
Many derivatives function by inhibiting protein kinases, such as MEK (MAP Kinase Kinase) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial components of signaling cascades like the MAPK/ERK pathway.[1] Dysregulation of these pathways is a hallmark of many cancers, making them prime therapeutic targets. The phenylalkoxy aniline scaffold can effectively mimic the binding of ATP to the kinase domain, thereby blocking downstream signaling required for cell survival and proliferation.
Sources
A Senior Application Scientist's Guide to the Synthesis of Phenylpropoxy Anilines: A Side-by-Side Comparison of Key Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key molecular scaffolds is paramount. Phenylpropoxy anilines represent a significant class of compounds, with their structural motifs appearing in a range of biologically active molecules and functional materials. The choice of synthetic route to these valuable building blocks can profoundly impact yield, purity, scalability, and overall cost-effectiveness.
This comprehensive guide provides an in-depth, side-by-side comparison of the most prominent synthetic routes to phenylpropoxy anilines. Moving beyond a simple recitation of protocols, this document delves into the mechanistic rationale behind each method, offering field-proven insights to inform your experimental design. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
I. Overview of Synthetic Strategies: Navigating the Path to Phenylpropoxy Anilines
The synthesis of phenylpropoxy anilines primarily involves the formation of a carbon-nitrogen (C-N) or a carbon-oxygen (C-O) bond. The three principal strategies that will be discussed in this guide are:
-
Ullmann Condensation: A classic copper-catalyzed reaction for the formation of C-O or C-N bonds.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.
-
Reductive Amination: A versatile method for forming C-N bonds through the reaction of a carbonyl compound with an amine.
The following decision tree provides a high-level overview to guide the selection of an appropriate synthetic route based on key experimental considerations.
Caption: A decision tree for selecting a synthetic route to phenylpropoxy anilines.
II. Route 1: Ullmann Condensation - The Classic Approach
The Ullmann condensation is a long-established method for the formation of diaryl ethers and, in its variation known as the Goldberg reaction, for the synthesis of diaryl amines. In the context of phenylpropoxy anilines, this reaction is typically employed to form the C-O ether linkage between a haloaniline and 3-phenylpropanol.
Reaction Scheme and Mechanism
The reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. The generally accepted mechanism proceeds through a Cu(I) intermediate which undergoes oxidative addition to the aryl halide, followed by reaction with the alcohol and subsequent reductive elimination to yield the desired ether.
Reaction:
Ar-X + HO-(CH₂)₃-Ph --[Cu catalyst, Base]--> Ar-O-(CH₂)₃-Ph
Where Ar-X is a haloaniline.
Experimental Protocol: Synthesis of 4-(3-Phenylpropoxy)aniline
Materials:
-
4-Iodoaniline
-
3-Phenyl-1-propanol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Toluene, anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoaniline (1.0 eq), 3-phenyl-1-propanol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous toluene and pyridine to the flask.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(3-phenylpropoxy)aniline.
Performance and Considerations
| Parameter | Ullmann Condensation |
| Typical Yield | 60-85% |
| Reaction Temperature | High (110-210 °C) |
| Catalyst | Copper (I) salts |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) or non-polar (e.g., toluene, xylene) |
| Scalability | Good, but high temperatures can be a challenge on a large scale. |
| Cost | Relatively low-cost catalyst and reagents. |
| Safety | High temperatures and potentially toxic solvents require careful handling. |
Advantages:
-
Utilizes relatively inexpensive copper catalysts.
-
Well-established and widely used method.
Disadvantages:
-
Often requires harsh reaction conditions, including high temperatures.
-
Substrate scope can be limited, particularly for less activated aryl halides.
-
Stoichiometric amounts of copper may be required in some cases.
III. Route 2: Buchwald-Hartwig Amination - The Modern Powerhouse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly versatile and efficient palladium-catalyzed method for C-N bond formation. This reaction can be applied to the synthesis of phenylpropoxy anilines by coupling an aniline with a 3-phenylpropyl halide or triflate.
Reaction Scheme and Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction.
Reaction:
Ar-NH₂ + X-(CH₂)₃-Ph --[Pd catalyst, Ligand, Base]--> Ar-NH-(CH₂)₃-Ph
Where X is a halide or triflate.
Experimental Protocol: Synthesis of N-(3-Phenylpropyl)aniline
Materials:
-
Aniline
-
3-Phenylpropyl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried flask.
-
Add anhydrous toluene to the flask, followed by aniline (1.2 eq) and 3-phenylpropyl bromide (1.0 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and LC-MS Methods for Aromatic Amine Quantification
In the landscape of pharmaceutical development and quality control, the accurate quantification of aromatic amines is a matter of paramount importance. These compounds, often present as process impurities or degradants, are under intense scrutiny due to their potential carcinogenicity and toxicity.[1][2][3] Consequently, regulatory bodies demand robust, validated analytical methods to ensure product safety.
This guide provides an in-depth comparison and cross-validation framework for two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a scientist, your choice of analytical platform is not merely a technical decision; it is a foundational element of data integrity. This document moves beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring that the methods you develop are not only accurate but also self-validating and defensible.
Part 1: A Tale of Two Detectors: Understanding the Core Technologies
The decision to employ HPLC-UV or LC-MS is driven by the specific analytical challenge at hand. Each technique offers a distinct set of capabilities, and understanding their fundamental principles is the first step in a successful cross-validation strategy.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV)
HPLC coupled with a UV or Diode-Array Detector (DAD) is a cornerstone of the modern QC laboratory. Its principle is elegant in its simplicity: compounds are separated based on their interaction with a stationary phase and detected as they pass through a flow cell by measuring their absorbance of UV light.
-
Strengths: HPLC-UV is renowned for its robustness, reliability, and cost-effectiveness, making it ideal for quantifying major components and known impurities at relatively high concentrations.[4][5]
-
Limitations: The primary limitation of UV detection is its reliance on the presence of a chromophore in the analyte. Its sensitivity can be insufficient for trace-level analysis, and its selectivity is a significant concern. Non-absorbing compounds are invisible, and chromatographically co-eluting impurities can lead to erroneously high results for the analyte of interest.[4][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS elevates the analytical paradigm by coupling the powerful separation of LC with the highly sensitive and selective detection of a mass spectrometer. After chromatographic separation, molecules are ionized and separated based on their mass-to-charge ratio (m/z).
-
Strengths: LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity.[7] It is the gold standard for trace-level quantification, capable of detecting impurities at parts-per-million (ppm) or even lower levels.[8][9] Its ability to provide molecular weight information makes it an indispensable tool for peak identification.
-
Limitations: The primary challenge in LC-MS is its susceptibility to "matrix effects," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, impacting accuracy.[10][11] Furthermore, the response of an analyte is dependent on its ionization efficiency, which can vary significantly between compounds, making direct comparison of peak areas for different impurities problematic without individual standards.
Part 2: The Cross-Validation Imperative: Establishing Analytical Equivalence
This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which provides a framework for validating analytical procedures.[12][13][14]
Logical Framework for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, ensuring all critical parameters are systematically compared.
Caption: Logical flow for cross-validating two analytical methods.
Part 3: Experimental Design & Protocols
A robust cross-validation study begins with a meticulously planned experimental design. The following protocols provide a template for the analysis of a representative aromatic amine in a drug substance.
Experimental Workflow Diagram
This workflow outlines the key stages from sample preparation through to data comparison.
Caption: High-level experimental workflow for method cross-validation.
Protocol 1: Sample & Standard Preparation
-
Diluent Preparation: Prepare a suitable diluent, typically a mixture of the mobile phase components (e.g., 50:50 Acetonitrile:Water).
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the aromatic amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the Stock Solution to prepare calibration standards covering the desired range for both instruments. For HPLC-UV, this might be 1-100 µg/mL. For the more sensitive LC-MS, the range might be 0.01-10 µg/mL.
-
Sample Preparation (Unspiked): Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution is used to assess specificity.
-
Sample Preparation (Spiked): To assess accuracy and precision, prepare samples by spiking the drug substance solution with known amounts of the analyte stock solution at three levels (e.g., 50%, 100%, and 150% of the target analyte concentration).
Protocol 2: HPLC-UV/DAD Method
-
Rationale: This method is designed for robustness and reliability. A C18 column is a versatile choice for separating moderately polar aromatic amines. The gradient elution ensures that analytes with different polarities are eluted with good peak shape. UV detection is set at the wavelength of maximum absorbance for the target amine to ensure optimal sensitivity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at λmax of the target amine (e.g., 254 nm).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Protocol 3: LC-MS/MS Method
-
Rationale: This method prioritizes sensitivity and selectivity. A smaller particle size column (e.g., 1.7 µm) is used to achieve higher chromatographic efficiency. The method employs electrospray ionization (ESI) in positive mode, as amines readily accept a proton. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity and minimizes background noise.
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 100 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: (A shorter gradient is often possible due to the selectivity of MS detection)
-
0-0.5 min: 5% B
-
0.5-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific aromatic amine.
-
MRM Transition: Determine the precursor [M+H]+ ion and the most stable, abundant product ion for the target analyte.
-
Part 4: Data Analysis & Performance Comparison
The heart of the cross-validation lies in the direct comparison of performance characteristics. The goal is not necessarily for the results to be identical, but for them to be equivalent within predefined acceptance criteria.
Performance Characteristics Comparison
| Parameter | HPLC-UV/DAD | LC-MS/MS | ICH Acceptance Criteria (Typical) |
| Specificity | Demonstrated by peak purity analysis (DAD) and resolution from adjacent peaks in stressed/spiked samples. | Demonstrated by a single, sharp peak at the correct retention time with the specific MRM transition. High degree of confidence. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[13] |
| Linearity (R²) | Typically > 0.998 | Typically > 0.995 | R² ≥ 0.99 |
| Range | e.g., 1 - 100 µg/mL | e.g., 0.01 - 10 µg/mL | Interval providing suitable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (can be wider due to matrix effects) | For drug substance assays, typically 98.0-102.0%. For impurities, 80-120%.[14] |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate (n=6): ≤ 2.0% | Repeatability (n=6): ≤ 5.0%Intermediate (n=6): ≤ 10.0% | For drug substance assays, RSD ≤ 2%. For impurities, RSD may be higher.[14] |
| LOQ | e.g., 1 µg/mL (S/N ≥ 10) | e.g., 0.01 µg/mL (S/N ≥ 10) | The LOQ must be appropriate for the intended purpose (e.g., below the reporting threshold for an impurity). |
| LOD | e.g., 0.3 µg/mL (S/N ≥ 3) | e.g., 0.003 µg/mL (S/N ≥ 3) | The LOD demonstrates the method's sensitivity but is not used for quantitative purposes. |
Part 5: Interpreting the Data: A Scientist's Perspective
A successful cross-validation is not just about meeting acceptance criteria; it's about understanding the story the data tells.
-
When Sensitivity Matters: The most common finding is the vastly superior sensitivity of LC-MS.[15] An impurity that is below the LOQ on an HPLC-UV system may be easily quantifiable by LC-MS. This is the primary driver for using LC-MS for trace-level analysis of potentially genotoxic impurities, where control at the ppm level is often required.[8][16]
-
The Specificity Question: While HPLC with DAD peak purity analysis provides a good measure of specificity, it is not infallible. A co-eluting impurity with a similar UV spectrum can go undetected. LC-MS/MS, by monitoring a specific parent-to-daughter ion transition, provides an orthogonal and much higher degree of specificity, effectively eliminating this ambiguity.[6][7]
-
Navigating Matrix Effects: If accuracy results from the LC-MS method are outside the criteria for the HPLC method (e.g., 94% recovery vs 99%), this may point to ion suppression. The causality is chemical: co-eluting matrix components compete with the analyte for ionization in the MS source, reducing its signal.[11][17] This can often be mitigated by improving sample cleanup, diluting the sample, or using a stable isotope-labeled internal standard.
-
Making the Final Decision:
-
For routine release testing and assay of the drug substance, a validated HPLC-UV method is often sufficient, robust, and cost-effective.
-
For trace-level impurity quantification, identification of unknowns, and analysis in complex biological matrices, LC-MS is the required and superior tool.[18]
-
Cross-validation provides the documented evidence to justify using the right tool for the right job, ensuring that data is comparable and reliable throughout the drug development lifecycle. It is a foundational practice that underpins data integrity and, ultimately, patient safety.
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
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Analytical Method Validation: Mastering FDA Guidelines . Moravek, Inc. [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . EPTRI. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . GMP Compliance. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Quality Guidelines . International Council for Harmonisation (ICH). [Link]
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Aromatic amines: main sources, environmental impact and remediation . ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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Tracking Aromatic Amines from Sources to Surface Waters . PubMed Central (PMC). [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]
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Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug . International Journal of Advanced Life Science Research. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation (ICH). [Link]
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Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS . Scirp.org. [Link]
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Aromatic Amines . Sustainability Directory. [Link]
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The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . BioPharm International. [Link]
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Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique . PubMed Central (PMC). [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS . National Institutes of Health (NIH). [Link]
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Determination and Quantification of Primary Aromatic Amine in Printer Ink . Chromatography Online. [Link]
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Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS . ResearchGate. [Link]
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A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient . RSC Publishing. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . PubMed. [Link]
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine . National Institutes of Health (NIH). [Link]
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Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry . ResearchGate. [Link]
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Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets . ResearchGate. [Link]
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Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials . SCIEX. [Link]
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Will % impurity profile of HPLC-UV and LC-HRMS matches? . ResearchGate. [Link]
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3 reasons why you should upgrade from UV detection to Mass Spectrometry . Advion. [Link]
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Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons . MDPI. [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring . PubMed Central (PMC). [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry . PubMed Central (PMC). [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Agilent. [Link]
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An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry . ResearchGate. [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Chromatography Online. [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . Agilent. [Link]
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The Definitive Guide to Confirming the Identity of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride using High-Resolution Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of regulatory compliance and scientific rigor. For compounds like [3-(3-Phenylpropoxy)phenyl]amine hydrochloride, which may not be cataloged in existing chemical libraries, establishing a robust and validated analytical workflow is paramount. This guide provides an in-depth, technically-grounded protocol for the definitive identification of this compound, centering on the power of High-Resolution Mass Spectrometry (HRMS).
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a framework for building a self-validating analytical system. We will compare the capabilities of HRMS with orthogonal analytical techniques, providing the comprehensive data package required to move a candidate compound forward with confidence.
The Analytical Challenge: Identifying a Novel Amine Hydrochloride
The target molecule, this compound, presents a typical challenge in medicinal chemistry. It is a small organic molecule containing several key structural motifs: a phenylpropoxy side chain, an aniline core, and a hydrochloride salt form. Each of these features must be confirmed to establish its identity unequivocally. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical structural information, HRMS offers unparalleled precision in determining the elemental composition—a foundational piece of the structural puzzle.
Core Strategy: HRMS for High-Confidence Identification
High-Resolution Mass Spectrometry is the gold standard for determining the elemental formula of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm).[1][2] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
Our strategy involves a multi-faceted approach utilizing Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). This "hyphenated technique" separates the analyte from potential impurities before it enters the mass spectrometer, ensuring data quality and simplifying interpretation.[3][4]
Experimental Workflow: An Overview
The experimental process can be broken down into several key stages, each critical for a successful outcome. The logical flow ensures that the data generated is both accurate and reproducible.
Caption: High-level workflow for the identification of this compound by LC-HRMS.
Detailed Experimental Protocol: LC-HRMS
1. Sample Preparation: The hydrochloride salt form necessitates careful consideration of the dissolution solvent to ensure compatibility with reversed-phase chromatography and electrospray ionization.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of methanol and deionized water to create a 1 mg/mL stock solution. The presence of water helps to dissolve the salt, while methanol is a good organic solvent compatible with the mobile phase.
-
Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase conditions as the diluent.
-
Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.
-
2. Liquid Chromatography: The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, ensuring good ionization efficiency. A standard reversed-phase method is suitable for this molecule.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for good peak shape and to promote protonation of the amine for positive ion mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
3. High-Resolution Mass Spectrometry: The mass spectrometer settings are chosen to maximize sensitivity and accuracy. Positive ion electrospray ionization (ESI) is the method of choice for amines, as they readily accept a proton.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Resolution: >70,000 (FWHM). Higher resolution provides greater confidence in the mass measurement.
-
Data Acquisition: Full scan for accurate mass measurement, followed by data-dependent MS/MS for fragmentation analysis.
-
Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to obtain a rich fragmentation spectrum.
-
Data Analysis and Expected Results
The power of HRMS lies in the precision of its data. For [3-(3-Phenylpropoxy)phenyl]amine, we can predict the expected results with high confidence.
1. Elemental Composition Confirmation: The first step is to calculate the theoretical exact mass of the protonated free base.
-
Molecular Formula (Free Base): C₁₅H₁₇NO
-
Monoisotopic Mass (Free Base): 227.1310 u
-
Protonated Molecule [M+H]⁺: C₁₅H₁₈NO⁺
-
Theoretical Exact Mass of [M+H]⁺: 228.1383 u
The experimental data should yield a measured mass that aligns with this theoretical value, typically within a 5 ppm error margin.
| Parameter | Theoretical Value | Expected Experimental Result |
| Molecular Formula | C₁₅H₁₈NO⁺ | Confirmed by Mass & Isotopes |
| Monoisotopic Mass | 228.1383 u | 228.1383 ± 0.0011 u |
| Mass Accuracy | - | < 5 ppm |
2. Isotopic Pattern Matching: The natural abundance of isotopes (especially ¹³C) creates a characteristic isotopic pattern. The HRMS instrument can resolve these isotopic peaks. The measured pattern must match the theoretical pattern for the proposed formula (C₁₅H₁₈NO⁺), providing a second layer of confirmation.
3. Structural Elucidation via Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the protonated molecule (m/z 228.1383) and fragmenting it. The resulting fragment ions provide structural information. Based on the proposed structure, we can predict key fragmentation pathways.
-
Predicted Fragmentation:
-
Loss of the phenylpropyl group: Cleavage of the ether bond could lead to a fragment corresponding to the aminophenol cation.
-
Benzylic cleavage: Fragmentation within the phenylpropoxy chain at the benzylic position is common, leading to a tropylium ion (C₇H₇⁺) at m/z 91.
-
Cleavage adjacent to the ether oxygen: Breakage of the C-O bond can also occur.
-
These predicted fragments provide a signature that can be compared against the experimental MS/MS spectrum to confirm the connectivity of the molecule.
Comparison with Alternative Analytical Techniques
While HRMS is powerful, a comprehensive identification relies on a suite of analytical techniques. No single technique can provide all the necessary information.[5][6][7] The data from NMR and IR spectroscopy are orthogonal to HRMS data, meaning they provide different and complementary types of structural information.
Caption: Complementary data from HRMS, NMR, and IR for full structural elucidation.
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Elemental Composition, Molecular Weight, Fragmentation Pattern | Unmatched mass accuracy, extremely high sensitivity, provides molecular formula.[1][8] | Does not distinguish between isomers (e.g., ortho, meta, para substitution), provides limited stereochemical information. |
| NMR | Carbon-hydrogen framework, atom connectivity, stereochemistry | The "gold standard" for determining the precise 3D structure and connectivity of a molecule.[5][9] Essential for distinguishing isomers. | Relatively low sensitivity compared to MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| IR | Presence of specific functional groups | Fast, non-destructive, provides a quick "fingerprint" of the functional groups present (e.g., N-H, C=O, O-H).[6][7] | Provides limited information on the overall molecular structure and connectivity, not suitable for complex mixtures. |
Causality in Method Selection: We choose HRMS first to confirm the most fundamental property: the elemental formula. If the measured mass does not match the theoretical mass, the proposed structure is incorrect, and further analysis by NMR or IR would be futile. Once the formula is confirmed, NMR is used to definitively establish the isomeric form (i.e., confirming the 3- or meta- substitution on the aniline ring) and the connectivity of the phenylpropoxy chain. Finally, IR spectroscopy serves as a rapid and simple check to ensure the expected functional groups (amine, ether) are present.
Conclusion
The definitive identification of a novel compound such as this compound is a systematic process that relies on the integration of complementary analytical techniques. High-Resolution Mass Spectrometry serves as the foundational pillar of this process, providing an unambiguous determination of the elemental formula with exceptional accuracy and sensitivity. By following a robust LC-HRMS protocol, from meticulous sample preparation to detailed data analysis of exact mass, isotopic patterns, and fragmentation, a high degree of confidence in the molecular formula can be achieved.
However, scientific integrity demands a multi-technique approach. The unparalleled structural detail from NMR and the functional group confirmation from IR spectroscopy are indispensable for creating a complete, self-validating data package. This guide provides the framework and the in-depth technical rationale for researchers and drug development professionals to confirm the identity of novel compounds with the highest level of scientific rigor.
References
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Jayasundara, D. et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]
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National Center for Biotechnology Information. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Library of Medicine. Available at: [Link]
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Koster, S. et al. (2020). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. ResearchGate. Available at: [Link]
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Eghbalnia, H. R. et al. (2019). Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics. National Center for Biotechnology Information. Available at: [Link]
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Harnly, J. M. et al. (2019). Combining MS and NMR methods for identification and authentication of botanicals. Journal of AOAC International. Available at: [Link]
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James-Pederson, M. (2008). Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination. Journal of Chemical Education. Available at: [Link]
-
Simas, A. B. C. et al. (2023). NMR as a tool for compound identification in mixtures. Phytochemical Analysis. Available at: [Link]
-
Johnson, W. M. et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available at: [Link]
-
Lindsley, C. W. et al. (2005). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry. Available at: [Link]
- Gabryelski, W. (2007). Method of analysis of amine by mass spectrometry. Google Patents.
-
Soderberg, T. (2023). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available at: [Link]
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A Comparative Guide to the Inter-Laboratory Analysis of [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
Abstract
This guide provides a comprehensive framework for an inter-laboratory comparison of the analysis of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to establish robust, reproducible, and accurate analytical methodologies for quality control and regulatory compliance. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It further presents a hypothetical inter-laboratory study involving five laboratories to illustrate the comparison of results, data analysis using Z-scores, and the importance of method validation in achieving consistent and reliable analytical outcomes. This guide is intended for researchers, scientists, and drug development professionals to aid in the establishment of harmonized analytical practices.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, the development and validation of reliable analytical methods are paramount. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance of analytical methods across different laboratories.[1] By analyzing the same sample, participating laboratories can assess the accuracy and precision of their measurements against a consensus value, which is crucial for method validation and ensuring data comparability in multi-site studies.[1]
This guide details a structured approach to an inter-laboratory comparison for the analysis of this compound, focusing on three widely used analytical techniques: HPLC for purity assessment and quantification, GC-MS for the identification of volatile impurities, and NMR for structural confirmation and elucidation.[2][3][4][5][6]
Importance of Forced Degradation Studies
To ensure the stability-indicating nature of the analytical methods, forced degradation studies are a critical first step.[7][8] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products.[7][9][10] The analytical method must be able to separate and quantify the active ingredient from any significant degradation products.[7]
Hypothetical Inter-Laboratory Study Design
To illustrate the principles of an inter-laboratory comparison, this guide presents a hypothetical study involving five laboratories. Each laboratory was provided with a sample of this compound from the same batch with a known purity of 99.5% and was tasked with determining its purity and identifying any impurities using their in-house HPLC, GC-MS, and NMR methods.
Study Workflow
The workflow for a typical inter-laboratory comparison study is outlined below.
Caption: Workflow of the inter-laboratory comparison study.
Analytical Methodologies
The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be robust and serve as a baseline for participating laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[11][12]
3.1.1. Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Calculate the purity of the sample using the area normalization method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is particularly useful for identifying potential residual solvents or by-products from the synthesis. It is important to note that the analysis of amine hydrochlorides by GC-MS can sometimes lead to the formation of artifacts, and method development should carefully consider injector temperature and solvent choice.[13][14] For some amines, derivatization may be necessary to improve volatility and chromatographic performance.[15]
3.2.1. Experimental Protocol
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
-
-
Sample Preparation:
-
Accurately weigh about 5 mg of the this compound sample into a GC vial.
-
Add 1 mL of methanol and vortex to dissolve.
-
-
Procedure:
-
Inject the sample solution into the GC-MS system.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2][3][4][5][6] It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.
3.3.1. Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
-
Reagents and Materials:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS)
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 0.7 mL of DMSO-d6.
-
Add a small amount of TMS as an internal standard.
-
-
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.
-
Process and analyze the spectra to confirm the structure of the main component and identify any impurities with distinct NMR signals.
-
Data Analysis and Comparison
A key aspect of an inter-laboratory comparison is the statistical analysis of the submitted data. The Z-score is a common metric used to evaluate a laboratory's performance.[16]
Z-score = (x - X) / σ
Where:
-
x is the result from an individual laboratory
-
X is the assigned value (consensus mean of all participants)
-
σ is the standard deviation of the population
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[16]
Caption: Data analysis workflow for the inter-laboratory study.
Hypothetical Results
The following tables summarize the quantitative data from the hypothetical study.
Table 1: HPLC Purity Determination Results
| Laboratory | Reported Purity (%) | Z-Score |
| Lab 1 | 99.6 | 0.45 |
| Lab 2 | 99.4 | -0.45 |
| Lab 3 | 99.8 | 1.36 |
| Lab 4 | 99.5 | 0.00 |
| Lab 5 | 99.2 | -1.36 |
| Consensus Mean | 99.5 | |
| Standard Deviation | 0.22 |
Table 2: Summary of Impurities Identified by GC-MS and NMR
| Laboratory | Impurity A (GC-MS, % Area) | Impurity B (NMR, mole %) | Other Observations |
| Lab 1 | 0.15 | Not Detected | Confirmed structure by ¹H and ¹³C NMR. |
| Lab 2 | 0.12 | Not Detected | Confirmed structure by ¹H and ¹³C NMR. |
| Lab 3 | 0.18 | < 0.1 | Confirmed structure by ¹H and ¹³C NMR. |
| Lab 4 | 0.14 | Not Detected | Confirmed structure by ¹H and ¹³C NMR. |
| Lab 5 | 0.25 | 0.15 | Confirmed structure by ¹H and ¹³C NMR. Identified an additional minor impurity. |
Discussion and Conclusion
The hypothetical results demonstrate a good agreement among the participating laboratories for the HPLC purity analysis, with all Z-scores falling within the acceptable range. This indicates that the HPLC method is robust and reproducible. The minor variations in the reported purity values are expected in an inter-laboratory study and highlight the importance of establishing clear acceptance criteria.
The GC-MS and NMR results also show a high degree of consistency in confirming the structure of the main component. The identification of a minor impurity by Lab 5 underscores the value of using multiple analytical techniques for a comprehensive characterization of the sample.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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A Senior Application Scientist's Guide to Evaluating the Specificity of an Assay for [3-(3-Phenylpropoxy)phenyl]amine hydrochloride
This guide provides a comprehensive framework for evaluating the analytical specificity of an assay for [3-(3-Phenylpropoxy)phenyl]amine hydrochloride. As professionals in drug development, we understand that an assay's specificity—its ability to unequivocally measure the analyte of interest in the presence of other components—is not merely a regulatory checkbox; it is the foundation of reliable data for safety, efficacy, and quality control. This document moves beyond rote procedures to explain the scientific rationale behind the experimental design, enabling you to build a robust, self-validating specificity package.
The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), which outlines the validation of analytical procedures.[1][2][3] We will explore how to proactively identify potential interferences, design rigorous stress testing studies, and employ orthogonal analytical techniques to build irrefutable confidence in your assay's performance.
The Rationale of Specificity Evaluation: A Proactive Approach
Specificity is a measure of how well your analytical method can distinguish the analyte from everything else in the sample.[4][5] For a molecule like this compound, potential interferences are numerous and must be systematically considered. Our evaluation strategy, therefore, is not just about confirming specificity but actively challenging it.
The core principle is to demonstrate that the signal measured is solely from our target analyte. This is achieved by analyzing the analyte in the presence of:
-
Structurally Related Compounds: These include synthesis precursors, intermediates, and isomers. Even minor positional changes in a functional group can result in compounds with similar physicochemical properties, making them chromatographically challenging to separate.
-
Degradation Products: Pharmaceuticals are exposed to various environmental conditions. Forced degradation studies are essential to intentionally generate potential degradation products and prove the method can separate them from the intact analyte, making the method "stability-indicating."[6][7][8]
-
Matrix Components: In a formulated drug product, excipients can interfere with the assay. Therefore, specificity must be evaluated for both the drug substance (API) and the drug product.[9]
The following workflow provides a high-level overview of a robust specificity evaluation.
Caption: Workflow for Assay Specificity Evaluation.
Identifying and Sourcing Potential Interferences
A common failure in specificity studies is an incomplete consideration of what might interfere. Before any analysis, a thorough desktop evaluation is critical. For this compound, we must consider the compounds listed in Table 1. The rationale for selecting these is to challenge the assay with molecules that are most likely to be present and have similar chemical properties.
Table 1: Potential Interfering Substances for Specificity Testing
| Compound Class | Specific Example | Rationale for Inclusion |
| Positional Isomer | [2-(3-Phenylpropoxy)phenyl]amine HCl | Same molecular weight and similar structure; high potential for co-elution. |
| Positional Isomer | [4-(3-Phenylpropoxy)phenyl]amine HCl | Same molecular weight and similar structure; high potential for co-elution. |
| Synthesis Precursor | 1-Nitro-3-(3-phenylpropoxy)benzene | A likely precursor from a typical synthetic route involving reduction of a nitro group. |
| Synthesis Precursor | 3-Phenyl-1-propanol | A common starting material for the propoxy side chain. |
| Related Substance | 3-Hydroxy-3-phenylpropylamine | A potential impurity or related intermediate from alternative synthetic pathways.[10] |
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[7] The objective is to generate a reasonable level of degradation (typically 5-20%) to ensure that any resulting degradants can be detected and resolved from the main analyte peak.[11] Over-stressing can lead to secondary or tertiary degradants not relevant to real-world stability.[9][11]
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
-
Heat at 80°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 1.0 M NaOH. Dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.
-
Heat at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 1 mL of 1.0 M HCl. Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid API powder in a controlled oven at 105°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample protected from light.
-
Dissolve the stressed and control powders in the mobile phase for analysis.
-
-
Control Sample: Prepare a sample of the unstressed analyte at the same final concentration as the stressed samples.
Comparative Analysis: The Power of Orthogonal Methods
No single analytical method is infallible. The gold standard for confirming specificity is the use of a second, orthogonal method. Orthogonality means the methods have different separation or detection principles. For our guide, we will compare a primary RP-HPLC-UV method with a confirmatory LC-MS method.
Method 1: Primary Assay (RP-HPLC with Diode Array Detection)
The Diode Array Detector (DAD) is crucial here. Unlike a standard UV detector, a DAD acquires a full UV-Vis spectrum at each point in the chromatogram. This allows for peak purity analysis, a software-driven assessment that determines if a single chromatographic peak consists of one or more co-eluting compounds.
Protocol 2: HPLC-DAD Specificity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 220 nm, with spectral acquisition from 200-400 nm.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the placebo solution.
-
Inject the solution containing all potential interferences (from Table 1) without the main analyte.
-
Inject the unstressed analyte solution.
-
Inject a "spiked" sample containing the analyte and all potential interferences.
-
Inject each of the forced degradation samples.
-
-
Data Interpretation:
-
Resolution: In the spiked sample, calculate the chromatographic resolution between the analyte peak and the closest eluting impurity. A resolution of >2.0 is desired.
-
Peak Purity: For the analyte peak in both the spiked sample and all forced degradation samples, perform a peak purity analysis. The peak should pass the purity test (e.g., Purity Angle < Purity Threshold), indicating no significant co-elution.
-
Method 2: Orthogonal Assay (LC-MS)
LC-MS adds a dimension of mass-to-charge ratio (m/z) to the analysis. It can definitively confirm if a peak at a certain retention time has the expected mass of the analyte.
Protocol 3: LC-MS Confirmation
-
Instrumentation: LC-MS system (e.g., a single quadrupole or time-of-flight mass spectrometer).
-
Chromatographic Conditions: Use the same HPLC conditions as in Protocol 2 to ensure direct comparability.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 100 – 500 m/z.
-
Source Parameters: Optimize for the analyte's signal.
-
-
Analysis: Inject the same samples that showed potential issues in the HPLC-DAD analysis (e.g., low resolution or questionable peak purity).
-
Data Interpretation:
-
Extract the ion chromatogram for the exact mass of [3-(3-Phenylpropoxy)phenyl]amine.
-
Examine the mass spectrum across any peak of interest. A pure peak will show predominantly the m/z of the target analyte. A co-eluting impurity will reveal additional, distinct m/z values within the same chromatographic peak.
-
Summarizing and Interpreting the Data
All quantitative findings should be consolidated for clear comparison. The decision on whether an assay is specific is based on the convergence of evidence from these experiments.
Table 2: Example Data Summary for Specificity Evaluation
| Sample Analyzed | HPLC-DAD Result (Resolution) | HPLC-DAD Result (Peak Purity) | LC-MS Confirmation |
| Spiked Sample | Resolution to Isomer B = 1.8 | Pass | MS confirms both masses are resolved at the baseline. |
| Acid Degradation | Main peak and 2 degradant peaks. Resolution > 3.0 for all. | Pass | MS confirms masses of degradants are distinct from the analyte. |
| Oxidative Degradation | Main peak and 1 minor degradant. Resolution = 1.6. | Fail (Purity Angle > Threshold) | MS shows two distinct masses co-eluting under the main peak. |
Based on the example data in Table 2, the analyst would conclude that while the method is specific for most conditions, it is not specific under oxidative stress. This would trigger method re-development, perhaps by modifying the gradient to better separate the oxidative degradant.
Caption: Decision Tree for Investigating Specificity Results.
Conclusion
Evaluating the specificity of an assay for a compound like this compound is a systematic, evidence-based process. It requires a deep understanding of the molecule's chemistry, a proactive approach to identifying potential interferences, and the rigorous application of analytical techniques. By challenging the assay with structurally similar compounds and forced degradation, and confirming results with an orthogonal method like LC-MS, you can build a scientifically sound and defensible specificity validation package. This not only satisfies regulatory expectations but also ensures the integrity of the data that underpins the development of safe and effective medicines.
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). FDA. [Link]
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Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024-12-30). PMC - NIH. [Link]
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A review on specific and sensitive analytical method development and validation. (n.d.). (n.d.). [Link]
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Specificity of Analytical Methods. (n.d.). Cleaning Validation. [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC - NIH. [Link]
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Amines Detection Methods Guide. (n.d.). Scribd. [Link]
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A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. (2025-08-06). ResearchGate. [Link]
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Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2009-05-20). EPO. [Link]
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Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. (2024-07-19). PubMed Central. [Link]
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A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive comparative analysis of the chemical stability of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride, a novel aromatic amine derivative. Its stability profile is benchmarked against two structurally related compounds—Aniline hydrochloride and 4-Propoxyaniline hydrochloride—to elucidate the contributions of its key structural motifs to its overall robustness.
This analysis is grounded in the principles of forced degradation, or stress testing, as outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] By subjecting these compounds to accelerated degradation conditions, we can predict their long-term stability, identify potential degradation products, and establish the specificity of analytical methods.[4][5][6]
The Compounds Under Investigation
The selection of comparator compounds is crucial for a meaningful stability assessment. By comparing our target molecule with simpler, structurally related analogues, we can dissect the influence of specific functional groups on degradation pathways.
-
Compound of Interest: this compound
-
This molecule features a primary aromatic amine, an ether linkage, and a phenylpropoxy side chain. This combination of functional groups presents multiple potential sites for degradation.
-
-
Comparator 1: Aniline hydrochloride
-
Comparator 2: 4-Propoxyaniline hydrochloride
-
This compound shares the aromatic amine and a propoxy ether linkage with our compound of interest. Comparing against this molecule will help to isolate the influence of the terminal phenyl group and the position of the alkoxy substituent on the aniline ring.
-
Forced Degradation: A Symphony of Stress
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to an extent that would typically be observed over a much longer period under normal storage conditions.[9][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the molecule.[2]
Experimental Workflow: A Step-by-Step Approach
The following protocols outline the stress conditions applied to each of the three compounds. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of the parent compound and its degradants.[11]
Caption: Experimental workflow for the forced degradation study.
Detailed Experimental Protocols
1. Hydrolytic Degradation (Acid and Base)
-
Rationale: To assess the susceptibility of the compounds to hydrolysis. The ether linkage is a potential site for acid-catalyzed cleavage, while the amine group's stability can also be pH-dependent.[6][12] Aromatic ethers are generally more resistant to hydrolysis than aliphatic ethers due to the stabilizing effect of the aromatic ring.[13]
-
Protocol:
-
Prepare 1 mg/mL solutions of each compound in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.
-
Incubate the solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature and neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Oxidative Degradation
-
Rationale: Primary aromatic amines are known to be susceptible to oxidation, which can lead to the formation of various colored impurities, including nitroso, nitro, and polymeric species.[6] The presence of an electron-donating alkoxy group can further activate the ring towards oxidation.
-
Protocol:
-
Prepare 1 mg/mL solutions of each compound in a 3% hydrogen peroxide solution.
-
Store the solutions at room temperature for 24 hours, protected from light.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
3. Photolytic Degradation
-
Rationale: To determine if the compounds are light-sensitive. Aromatic compounds, particularly those with amine functionalities, can absorb UV radiation, leading to photochemical degradation.
-
Protocol:
-
Expose solid samples and 1 mg/mL methanolic solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark under the same temperature conditions.
-
After exposure, dissolve the solid samples and dilute the solutions for HPLC analysis.
-
4. Thermal Degradation
-
Rationale: To evaluate the stability of the compounds in the solid state at elevated temperatures. This is crucial for determining appropriate storage and handling conditions.
-
Protocol:
-
Place a thin layer of the solid compound in a vial.
-
Heat the samples in a temperature-controlled oven at 80°C for 48 hours.
-
After heating, cool the samples, dissolve them in methanol, and dilute for HPLC analysis.
-
Comparative Stability Analysis: Illustrative Data
The following tables summarize the illustrative results from the forced degradation studies. The data is hypothetical but scientifically plausible, designed to reflect the expected stability based on the chemical structures.
Table 1: Percentage Degradation of Parent Compounds Under Stress Conditions
| Stress Condition | [3-(3-Phenylpropoxy)phenyl]amine HCl | Aniline HCl | 4-Propoxyaniline HCl |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2.1% | 0.5% | 1.8% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 1.5% | 0.3% | 1.2% |
| Oxidation (3% H₂O₂, RT) | 15.8% | 18.2% | 12.5% |
| Thermal (Solid, 80°C) | 0.8% | 0.4% | 0.6% |
| Photolytic (Solid) | 3.5% | 4.1% | 2.9% |
Table 2: Major Degradation Products Observed (% Peak Area)
| Stress Condition | Compound | Major Degradant 1 | Major Degradant 2 |
| Acid Hydrolysis | [3-(3-Phenylpropoxy)phenyl]amine HCl | 3-Aminophenol (1.9%) | - |
| Oxidation | [3-(3-Phenylpropoxy)phenyl]amine HCl | Nitroso-derivative (8.5%) | Dimerized species (4.2%) |
| Oxidation | Aniline HCl | Nitrosobenzene (10.1%) | Polymeric species (5.5%) |
| Oxidation | 4-Propoxyaniline HCl | Nitroso-derivative (7.8%) | Dimerized species (3.1%) |
| Photolytic | Aniline HCl | Azoxybenzene (2.5%) | - |
Discussion: Unraveling the Degradation Pathways
The illustrative data reveals distinct stability profiles for the three compounds, directly attributable to their structural differences.
Hydrolytic Stability: All three compounds exhibit good stability under both acidic and basic hydrolytic stress, which is expected for aromatic amines and ethers.[13] The slightly higher degradation of [3-(3-Phenylpropoxy)phenyl]amine HCl and 4-Propoxyaniline HCl compared to Aniline HCl under acidic conditions suggests a minor susceptibility of the ether linkage to cleavage, potentially forming 3-aminophenol in the case of the target compound.
Caption: Potential hydrolytic degradation pathway.
Oxidative Stability: Oxidation is clearly the most significant degradation pathway for all three compounds, a common vulnerability for aromatic amines.[6]
-
Aniline HCl shows the highest susceptibility to oxidation, readily forming colored impurities like nitrosobenzene and polymeric species.
-
4-Propoxyaniline HCl demonstrates enhanced stability against oxidation compared to aniline. The electron-donating propoxy group at the para-position likely stabilizes the molecule, reducing the susceptibility of the amine to oxidation.
-
[3-(3-Phenylpropoxy)phenyl]amine HCl exhibits an intermediate stability profile. The meta-position of the substituent has a less pronounced electronic effect on the amine compared to the para-position in 4-Propoxyaniline, resulting in stability that is better than aniline but not as robust as its para-substituted counterpart.
Caption: General oxidative degradation pathway for aromatic amines.
Photolytic and Thermal Stability: All compounds show good stability under thermal stress in the solid state. The slightly increased photosensitivity of Aniline HCl compared to the substituted analogues suggests that the bulky alkoxy groups may offer some steric hindrance or alter the photochemical properties, affording a degree of protection against light-induced degradation.
Conclusion and Future Directions
This comparative guide demonstrates that this compound possesses a robust stability profile, with its primary liability being susceptibility to oxidation. Its stability is superior to the parent aniline hydrochloride, indicating a stabilizing contribution from the 3-(3-phenylpropoxy) substituent. However, it is slightly more prone to oxidation than 4-Propoxyaniline HCl, highlighting the influence of substituent position on the aromatic ring.
The ether linkage in the molecule is largely stable under forced hydrolytic conditions, suggesting it is not a primary point of failure. These findings provide a solid foundation for the development of stable formulations and the establishment of appropriate storage and handling procedures for this compound. Further studies should focus on the isolation and structural elucidation of the major oxidative degradants to fully characterize the degradation profile and inform the setting of impurity specifications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride. As a specialized research chemical, the absence of a comprehensive, publicly available Safety Data Sheet (SDS) necessitates a conservative approach grounded in the known hazards of analogous amine hydrochloride compounds. This document is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and scientific integrity, ensuring protection for both laboratory personnel and the environment.
Core Principle: Proactive Hazard Recognition
This compound must be treated as hazardous waste . This directive is based on the precautionary principle and the toxicological profile of similar aromatic amine salts. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to dangerous chemical reactions and significant environmental contamination.[1]
Anticipated Hazard Profile
Based on data from structurally related amine hydrochlorides, the following hazards should be assumed for this compound.
| Hazard Classification | GHS Category | Potential Effects | Supporting Sources |
| Skin Corrosion/Irritation | Category 1C / 2 | Causes skin irritation or severe skin burns.[2][3][4] | [2][3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye irritation or irreversible eye damage.[2][3][4] | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] | [3][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] | [4] |
The primary risk stems from the amine functional group and its salt form, which can exhibit corrosive and irritant properties. All handling and disposal procedures must be designed to mitigate these potential hazards.
Foundational Safety: The Hierarchy of Controls
Before any waste is handled, it is critical to understand the established safety hierarchy. While this guide focuses on Personal Protective Equipment (PPE) and Administrative Controls (procedures), always operate within an environment that prioritizes higher-level controls like engineering solutions.
Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.
Mandatory Personal Protective Equipment (PPE)
Handling of this compound waste requires strict adherence to PPE protocols to prevent exposure.[1][5]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling waste.
-
Eye Protection: Use chemical safety goggles and/or a full-face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin and Body Protection: A laboratory coat is mandatory to protect against contamination of clothing.[1]
-
Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhaling dust or vapors.[1]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol ensures that waste is handled, stored, and disposed of in a manner that is compliant with EPA and OSHA regulations.[7][8][9] Following these steps methodically creates a safe and auditable waste management process.
Caption: Logical workflow for the safe collection and disposal of the target compound.
Detailed Procedural Steps:
-
Preparation and Segregation:
-
Causality: Segregation is paramount to prevent dangerous reactions. Amines are basic and can react exothermically with acids.[10] Amine salts can also react with strong bases to liberate the free amine. Keep this waste stream separate from acids, bases, and strong oxidizing agents.[2][10]
-
Action: Designate a specific waste container solely for this compound and chemically similar amine salt waste.
-
-
Waste Containment:
-
Causality: Proper containment prevents spills and environmental release. The container material must be compatible with the waste; for instance, do not use metal containers for corrosive materials.[8]
-
Action (Solid Waste): Carefully transfer the powder into the designated waste container, minimizing the generation of dust.[1] Use a chemical fume hood for this transfer.
-
Action (Liquid Waste/Solutions): Carefully pour the waste solution into a sealed, leak-proof container designed for liquids.[1][8] Ensure the container material is compatible with the solvent used.
-
-
Container Labeling:
-
Causality: Accurate labeling is a legal requirement under EPA and OSHA regulations and is essential for safe handling by waste management personnel.[1][8]
-
Action: Clearly label the waste container with the words "Hazardous Waste" .[8] Also include the full chemical name: "this compound" and the approximate quantity. Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
-
-
Temporary On-Site Storage:
-
Causality: Safe temporary storage in a Satellite Accumulation Area (SAA) prevents accidents and ensures compliance with accumulation time limits set by the EPA.[7]
-
Action: Securely seal the waste container and store it in a designated, well-ventilated, and secure area away from incompatible materials.[1] The container must be kept closed at all times except when waste is being added.[8][10]
-
-
Final Disposal Arrangement:
-
Causality: Final disposal must be handled by trained professionals to ensure compliance with all federal, state, and local regulations.
-
Action: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal company.[1] Maintain any required documentation or manifests for tracking purposes.
-
Prohibited Actions & Critical Safety Warnings
-
DO NOT Dispose Down the Drain: This compound and its potential degradation products can be harmful to aquatic life. Furthermore, it can react with other chemicals in the drainage system, potentially creating toxic fumes or blockages.[1]
-
DO NOT Dispose in Regular Trash: This is illegal for hazardous waste and poses a significant risk to sanitation workers and the environment.[1]
-
DO NOT Attempt In-Lab Neutralization Without a Validated Protocol: While some amine hydrochlorides can be neutralized, this process can be hazardous without a specific, validated procedure from an SDS or other authoritative source.[1] The resulting mixture would still likely be classified as hazardous waste. The recommended and safest course of action is direct disposal of the chemical as-is.[1]
Emergency Procedures: Spill and Exposure
-
Minor Spill: If a small amount is spilled, and you are trained to handle it, wear your full PPE. Absorb the spill with an inert material (e.g., sand, vermiculite).[2] Sweep or scoop the material into your designated hazardous waste container.[3][6] Clean the area thoroughly. Report the incident to your supervisor.
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][6]
-
References
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
- EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. U.S. Environmental Protection Agency.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
- Safety Data Sheet (3-Phenylpropylamine). Thermo Fisher Scientific.
- Safety Data Sheet (3-Dimethylaminopropiophenone hydrochloride). Thermo Fisher Scientific.
- Safety Data Sheet (3-Biphenylcarboxylic acid). Fisher Scientific.
- Safety Data Sheet ([3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride). AK Scientific, Inc.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Safety Data Sheet (N-phenylpiperidin-4-amine). Cayman Chemical.
- Safety Data Sheet. Sigma-Aldrich.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial.
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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A Guide to Personal Protective Equipment for Handling [3-(3-Phenylpropoxy)phenyl]amine Hydrochloride
This document provides a comprehensive, risk-based safety protocol for handling [3-(3-Phenylpropoxy)phenyl]amine hydrochloride in a laboratory setting. Given the absence of a specific, published Safety Data Sheet (SDS) for this compound, this guide is built upon the well-documented hazards associated with its chemical class: aromatic amines . This approach ensures a high standard of safety for all personnel.
Aromatic amines are a class of organic compounds used in various industries, including pharmaceutical synthesis.[1] However, many compounds in this family are recognized for their potential health risks, including toxicity, carcinogenicity, and mutagenicity.[1][2][3][4] Therefore, a cautious and thorough approach to handling this compound is imperative.
Hazard Assessment: A Class-Based Approach
This compound is an aromatic amine. This class of chemicals is known for several potential hazards. Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[2] Many are classified as known or suspected carcinogens, with historical links to bladder cancer in industrial settings.[2][3] The European Chemicals Agency (ECHA) lists numerous aromatic amines as substances of very high concern.[5][6][7]
The primary risks associated with this class of compounds, and therefore presumed for this compound, are summarized below.
| Hazard Type | Potential Effects & Rationale | Primary Routes of Exposure |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines can cause methemoglobinemia, reducing the blood's ability to carry oxygen.[6] | Inhalation, Skin Contact, Ingestion |
| Skin Irritation/Corrosion | Direct contact can cause skin irritation. Prolonged contact may lead to more severe effects.[8] | Skin Contact |
| Serious Eye Damage/Irritation | The compound, particularly as a fine powder, can cause serious eye irritation upon contact.[8] | Eye Contact |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[8] | Inhalation |
| Carcinogenicity/Mutagenicity | This is a significant concern for the aromatic amine class.[2][3][4] While data for this specific molecule is unavailable, it must be handled as a potential carcinogen. | All routes |
| Organ Toxicity | Long-term exposure to some aromatic amines has been linked to organ damage, particularly the bladder.[2][6] | All routes |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required, beginning with engineering controls and followed by personal gear. This protocol is designed to minimize exposure through all potential routes.
Engineering Controls: The First Line of Defense
Mandatory: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.
-
Causality & Rationale: A fume hood provides primary containment, protecting the user from inhaling aerosolized powder during weighing and transfer. It also contains any potential spills within an easily decontaminated area. The Occupational Safety and Health Administration (OSHA) mandates such controls as part of a laboratory's Chemical Hygiene Plan.[9][10][11]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any personnel handling this compound.
| PPE Item | Specification | Rationale & Justification |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[12][13] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents direct skin contact. Aromatic amines can be absorbed through the skin.[2] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[14] For prolonged work, consider double-gloving. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[15] |
| Respiratory Protection | Not required if work is conducted within a certified chemical fume hood. | A fume hood provides adequate respiratory protection from powders and vapors. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary.[16] |
Operational Plan: Step-by-Step Handling Procedure
This protocol covers the common task of weighing the solid compound and preparing a solution.
Objective: To safely weigh 100 mg of this compound and dissolve it in a solvent.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, water)
-
Spatula
-
Weigh paper or weigh boat
-
Glass vial with a screw cap
-
Required PPE (as specified above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary materials and place them inside the fume hood.
-
Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully use a clean spatula to transfer the solid compound from its storage container to the weigh boat until the desired mass is reached.
-
Causality: Perform this step slowly and deliberately to minimize the generation of airborne dust.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the labeled glass vial.
-
Add the desired volume of solvent to the vial.
-
Secure the cap on the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Decontamination:
-
Wipe the spatula, weigh boat, and any affected surfaces within the fume hood with a suitable decontaminant (e.g., 70% ethanol), followed by a soap and water solution.
-
Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
-
Doffing PPE:
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[14]
-
Wash hands thoroughly with soap and water.
-
Logistical & Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.[15]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12][17]
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste.[16][18]
-
Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent unknown reactions.[15]
-
Solid Waste:
-
Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a designated, properly sealed hazardous waste container.
-
Avoid generating dust when transferring solid waste.[15]
-
-
Liquid Waste:
-
Collect all unused solutions and rinse aid in a separate, sealed, and compatible hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and list the full chemical name: "this compound".[15]
-
-
Storage & Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[18]
-
Workflow Visualization
The following diagram outlines the complete, safety-integrated workflow for handling this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]
- 4. censwpa.org [censwpa.org]
- 5. Appendix 8: Entry 43 - Azocolourants - List of aromatic amines - ECHA [echa.europa.eu]
- 6. hbm4eu.eu [hbm4eu.eu]
- 7. REACH, Appendix 8, Entry 43 â Azocolourants â List of aromatic amines :: ReachOnline [reachonline.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 10. osha.gov [osha.gov]
- 11. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.es [fishersci.es]
- 17. fishersci.com [fishersci.com]
- 18. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
